Technical Documentation Center

Rel-(1R,5S,6s)-6-ethynyl-3-oxabicyclo[3.1.0]hexane Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Rel-(1R,5S,6s)-6-ethynyl-3-oxabicyclo[3.1.0]hexane

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of Rel-(1R,5S,6s)-6-ethynyl-3-oxabicyclo[3.1.0]hexane: A Key Scaffold for Novel Nucleoside Analogues

This technical guide provides a comprehensive overview of a robust synthetic pathway to Rel-(1R,5S,6s)-6-ethynyl-3-oxabicyclo[3.1.0]hexane. This bicyclic scaffold is of significant interest to researchers and drug develo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of a robust synthetic pathway to Rel-(1R,5S,6s)-6-ethynyl-3-oxabicyclo[3.1.0]hexane. This bicyclic scaffold is of significant interest to researchers and drug development professionals due to its role as a conformationally constrained building block for novel carbocyclic nucleoside analogues. These analogues are a promising class of antiviral agents, particularly as inhibitors of viral reverse transcriptase.[1][2][3] This document delves into the strategic synthesis, providing not just procedural steps, but also the underlying chemical principles and rationale for the chosen methodologies.

Strategic Importance and Retrosynthetic Analysis

The therapeutic potential of nucleoside analogues is often enhanced by modifications to the sugar moiety that increase metabolic stability and lock the molecule in a biologically active conformation.[4] The 3-oxabicyclo[3.1.0]hexane core effectively mimics the furanose ring of natural nucleosides while imparting conformational rigidity. The ethynyl group at the 6-position is a key functional handle for further elaboration, including the attachment of nucleobases or other pharmacophores through "click" chemistry or other coupling reactions.

Our synthetic strategy is guided by a retrosynthetic analysis that deconstructs the target molecule into readily accessible precursors. The key disconnection is the terminal alkyne, which can be installed via established one-carbon homologation methods from a corresponding aldehyde. This aldehyde, in turn, can be accessed through the oxidation of a primary alcohol. The bicyclic alcohol is envisioned to arise from a stereoselective cyclopropanation strategy.

Retrosynthesis Target Rel-(1R,5S,6s)-6-ethynyl-3-oxabicyclo[3.1.0]hexane Aldehyde (1R,5S,6s)-6-formyl-3-oxabicyclo[3.1.0]hexane Target->Aldehyde Corey-Fuchs or Seyferth-Gilbert Alcohol ((1R,5S,6s)-3-oxabicyclo[3.1.0]hexan-6-yl)methanol Aldehyde->Alcohol Oxidation Cyclopropanation_Precursor Protected 2,5-dihydrofuran derivative Alcohol->Cyclopropanation_Precursor Stereoselective Cyclopropanation

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of the Bicyclic Core: A Stereoselective Approach

The cornerstone of this synthesis is the stereocontrolled construction of the 3-oxabicyclo[3.1.0]hexane ring system. While various methods exist for the synthesis of bicyclo[3.1.0]hexane derivatives, a rhodium-catalyzed intramolecular cyclopropanation of a diazoacetate derived from a suitable dihydrofuran precursor offers a reliable route to the desired stereochemistry.[5]

Preparation of the Diazoacetate Precursor

The synthesis commences with commercially available 2,5-dihydrofuran. Protection of the double bond, for instance, through dihydroxylation followed by protection of the resulting diol, provides a stable intermediate. Subsequent functional group manipulations would lead to the required diazoacetate precursor. A detailed, multi-step synthesis of a related bicyclic lactone, (1R,5S)-(−)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one, has been described and provides a strong foundation for accessing the target scaffold.[6]

Rhodium-Catalyzed Intramolecular Cyclopropanation

The key cyclopropanation step involves the treatment of the diazoacetate precursor with a chiral rhodium(II) catalyst, such as dirhodium(II) tetrakis[methyl 2-pyrrolidone-5(R)-carboxylate]. This catalyst has been shown to effectively induce asymmetry in intramolecular cyclopropanation reactions, leading to the formation of the bicyclic system with high enantiomeric excess.[6]

Synthesis_Workflow start 2,5-Dihydrofuran intermediate1 Protected Dihydroxydihydrofuran start->intermediate1 Protection intermediate2 Diazoacetate Precursor intermediate1->intermediate2 Functional Group Manipulation alcohol ((1R,5S,6s)-3-oxabicyclo[3.1.0]hexan-6-yl)methanol intermediate2->alcohol Rh(II)-catalyzed Cyclopropanation aldehyde (1R,5S,6s)-6-formyl-3-oxabicyclo[3.1.0]hexane alcohol->aldehyde Oxidation target Rel-(1R,5S,6s)-6-ethynyl-3-oxabicyclo[3.1.0]hexane aldehyde->target Ethynylation

Caption: Overall synthetic workflow.

Following cyclopropanation, standard deprotection and reduction of the ester functionality would yield the crucial primary alcohol intermediate, ((1R,5S,6s)-3-oxabicyclo[3.1.0]hexan-6-yl)methanol.

Oxidation to the Key Aldehyde Intermediate

The conversion of the primary alcohol to the corresponding aldehyde is a critical step, as over-oxidation to the carboxylic acid must be avoided. A variety of mild and selective oxidation protocols are available.

Recommended Protocol: TEMPO-Mediated Oxidation

A highly effective and environmentally benign method for this transformation is the use of (2,2,6,6-tetramethyl-1-piperidinyloxy) radical (TEMPO) as a catalyst in the presence of a stoichiometric co-oxidant such as sodium hypochlorite (NaOCl).[7] This method proceeds under mild conditions and typically provides high yields of the desired aldehyde with minimal side products.

Parameter Condition
Substrate ((1R,5S,6s)-3-oxabicyclo[3.1.0]hexan-6-yl)methanol
Oxidizing System TEMPO (catalytic), NaOCl (stoichiometric)
Solvent Dichloromethane/Water (biphasic)
Temperature 0 °C to room temperature
Work-up Quenching with Na2S2O3, extraction, and purification

Experimental Protocol: TEMPO-Mediated Oxidation

  • Dissolve ((1R,5S,6s)-3-oxabicyclo[3.1.0]hexan-6-yl)methanol (1.0 eq) in dichloromethane.

  • Add an aqueous solution of NaHCO3 and KBr.

  • Add TEMPO (0.01-0.05 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add an aqueous solution of NaOCl (1.1 eq) while monitoring the reaction by TLC.

  • Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude aldehyde by silica gel chromatography to yield (1R,5S,6s)-6-formyl-3-oxabicyclo[3.1.0]hexane.

Final Step: Introduction of the Ethynyl Group

The final transformation involves the one-carbon homologation of the aldehyde to the terminal alkyne. Two highly reliable and widely used methods for this are the Corey-Fuchs reaction and the Seyferth-Gilbert homologation.

The Corey-Fuchs Reaction: A Two-Step Approach

The Corey-Fuchs reaction is a robust method that first converts the aldehyde to a 1,1-dibromoalkene, which is then treated with a strong base to afford the terminal alkyne.[1][3][8]

Mechanism Overview:

  • Ylide Formation: Triphenylphosphine reacts with carbon tetrabromide to generate the dibromomethylenetriphenylphosphorane ylide.

  • Wittig-type Reaction: The ylide reacts with the aldehyde to form a 1,1-dibromoalkene.

  • Elimination and Rearrangement: Treatment with two equivalents of a strong base (e.g., n-butyllithium) results in elimination of HBr and a subsequent Fritsch-Buttenberg-Wiechell rearrangement to form the lithium acetylide, which is then quenched to give the terminal alkyne.[8]

Parameter Condition
Substrate (1R,5S,6s)-6-formyl-3-oxabicyclo[3.1.0]hexane
Reagents (Step 1) Carbon tetrabromide (CBr4), Triphenylphosphine (PPh3)
Solvent (Step 1) Dichloromethane
Reagents (Step 2) n-Butyllithium (n-BuLi)
Solvent (Step 2) Tetrahydrofuran (THF)
Temperature -78 °C to room temperature

Experimental Protocol: Corey-Fuchs Reaction

Step 1: Formation of the Dibromoalkene

  • To a solution of triphenylphosphine (4.0 eq) in dry dichloromethane at 0 °C, add carbon tetrabromide (2.0 eq) portion-wise.

  • Stir the resulting dark red mixture for 30 minutes at 0 °C.

  • Add a solution of (1R,5S,6s)-6-formyl-3-oxabicyclo[3.1.0]hexane (1.0 eq) in dry dichloromethane dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Concentrate the reaction mixture and purify the residue by column chromatography to isolate the 1,1-dibromoalkene intermediate.

Step 2: Formation of the Terminal Alkyne

  • Dissolve the 1,1-dibromoalkene (1.0 eq) in dry THF and cool to -78 °C under an inert atmosphere.

  • Slowly add n-butyllithium (2.1 eq) and stir the mixture at -78 °C for 1 hour.

  • Allow the reaction to warm to room temperature and stir for an additional hour.

  • Quench the reaction by the slow addition of water.

  • Extract the product with diethyl ether, dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain Rel-(1R,5S,6s)-6-ethynyl-3-oxabicyclo[3.1.0]hexane.

The Seyferth-Gilbert Homologation: A One-Pot Alternative

The Seyferth-Gilbert homologation offers a more direct, one-pot conversion of the aldehyde to the alkyne using dimethyl (diazomethyl)phosphonate (the Seyferth-Gilbert reagent) or the more stable Ohira-Bestmann reagent.[2][5][9][10][11] This method can be advantageous for sensitive substrates as it often proceeds under milder basic conditions.

Characterization and Purity Assessment

The structural integrity and purity of the final product and all intermediates must be rigorously confirmed. The following analytical techniques are essential:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the connectivity and stereochemistry of the bicyclic system.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the alkyne C-H and C≡C stretches in the final product.

  • Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess of the chiral intermediates and the final product.

Conclusion

The synthesis of Rel-(1R,5S,6s)-6-ethynyl-3-oxabicyclo[3.1.0]hexane presented herein is a strategic and robust pathway that leverages well-established and reliable chemical transformations. By employing a stereoselective cyclopropanation to construct the core bicyclic system, followed by a mild oxidation and a dependable ethynylation reaction, this valuable building block can be accessed in a controlled manner. This guide provides the foundational knowledge for researchers and drug development professionals to synthesize this and related conformationally constrained nucleoside analogue precursors, paving the way for the discovery of novel antiviral therapeutics.

References

  • Crimmins, M. T., & King, B. W. (Year). An Efficient Asymmetric Approach to Carbocyclic Nucleosides: Asymmetric Synthesis of 1592U89, a Potent Inhibitor of HIV Reverse Transcriptase. The Journal of Organic Chemistry.
  • Doyle, M. P., et al. (Year). (1R,5S)-(−)-6,6-DIMETHYL-3-OXABICYCLO[3.1.0]HEXAN-2-ONE. Organic Syntheses.
  • Procopio, A., et al. (Year). Unravelling the regio- and stereoselective synthesis of bicyclic N,O-nucleoside analogues within the molecular electron density theory perspective. PMC.
  • Corey, E. J., & Fuchs, P. L. (1972). A new synthetic method for the conversion of aldehydes into acetylenes. Tetrahedron Letters, 13(36), 3769-3772.
  • Frederick, J. R. (Year). De Novo Synthesis of Bicyclic Nucleoside Analogues.
  • Hu, W., et al. (2024). Stereoselective Synthesis of Either Exo- or Endo- 3‑Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)- Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters, 26(20), 2832–2836.
  • Wikipedia. (n.d.).
  • Kvsærnø, L., Nielsen, C., & Wightman, R. H. (Year). Synthesis and anti-HIV-1 activity of novel bicyclic nucleoside analogues restricted to an S-type conformation.
  • TutorChase. (n.d.).
  • Chem-Station. (2014, October 10). Seyferth-Gilbert Alkyne Synthesis.
  • Meanwell, N. A. (Ed.). (Year). Recent Progress for the Synthesis of Selected Carbocyclic Nucleosides.
  • Li, Y., et al. (2023). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. Chemistry – A European Journal, e202301017.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026, March 16).
  • Filatov, A. S., et al. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry, 18, 836-843.
  • Lee, K., et al. (2023). Design and Synthesis of Bicyclo[4.3.0]nonene Nucleoside Analogues. Organic Letters, 25(50), 9002–9007.

Sources

Exploratory

Physicochemical Properties and Synthetic Utility of Ethynyl-3-oxabicyclo[3.1.0]hexane Derivatives in Medicinal Chemistry

Executive Summary & Core Rationale In contemporary drug discovery, the transition from planar, flexible molecules to three-dimensional, conformationally restricted scaffolds is a proven strategy for enhancing target affi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Core Rationale

In contemporary drug discovery, the transition from planar, flexible molecules to three-dimensional, conformationally restricted scaffolds is a proven strategy for enhancing target affinity and metabolic stability. The 3-oxabicyclo[3.1.0]hexane system—a strained bicyclic framework fusing a tetrahydrofuran (THF) ring with a cyclopropane ring—has emerged as a privileged bioisostere[1].

When functionalized with an ethynyl group (e.g., 6-ethynyl-3-oxabicyclo[3.1.0]hexane), this scaffold provides a dual advantage: it acts as a rigidified mimic of furanose or meta-substituted benzene rings, while the terminal alkyne serves as a bioorthogonal handle for click chemistry (CuAAC) or Sonogashira cross-coupling[2]. This technical guide explores the physicochemical profiling, thermodynamic causality, and validated synthetic methodologies of these advanced molecular building blocks.

Physicochemical Profiling & Structural Dynamics

The introduction of a fused cyclopropane ring onto a flexible ether system drastically alters its physicochemical landscape. The cyclopropane ring imposes significant ring strain (approximately 25–28 kcal/mol), which locks the dihedral angles of the adjacent oxygen-containing ring.

In nucleoside medicinal chemistry, this is known as the (N)-methanocarba modification . By restricting the pseudorotation of the furanose ring, the 3-oxabicyclo[3.1.0]hexane template mimics the bioactive "North-locked" conformation of conventional nucleosides, pre-organizing the molecule for optimal receptor binding[3].

Table 1: Quantitative Physicochemical Parameters of 6-ethynyl-3-oxabicyclo[3.1.0]hexane
PropertyValueCausality / Structural Significance
Molecular Formula C₇H₈OCore bicyclic scaffold + terminal ethynyl handle.
Monoisotopic Mass 108.0575 DaLow molecular weight ensures high ligand efficiency (LE)[2].
Hydrogen Bond Acceptors 1 (Ether Oxygen)Maintains essential target-site H-bonding capabilities.
Topological Polar Surface Area 9.23 ŲHighly lipophilic core promotes excellent membrane/BBB penetration.
Conformational Flexibility Highly RestrictedFused cyclopropane locks the oxa-ring, eliminating entropic penalties[4].

Mechanistic Causality in Bioisosteric Replacement

The fundamental rationale for replacing a flexible ether with an ethynyl-3-oxabicyclo[3.1.0]hexane derivative lies in entropy-enthalpy compensation .

When a flexible ligand binds to a target receptor, it must freeze into a single bioactive conformation, resulting in a massive loss of conformational entropy ( ΔS≪0 ). By pre-organizing the ligand into its bioactive geometry using the rigid bicyclo[3.1.0]hexane core, the entropic penalty upon binding is minimized ( ΔS≈0 ). This thermodynamic advantage directly translates to enhanced binding affinity and target selectivity[4]. Furthermore, the steric bulk and lack of abstractable alpha-protons in the locked conformation provide superior resistance to CYP450-mediated oxidative metabolism compared to flexible counterparts[5].

BindingThermodynamics A Flexible Ligand (High Conformational Entropy) B Target Binding (Large Entropic Penalty: ΔS << 0) A->B C Receptor-Ligand Complex (Moderate Affinity) B->C D 3-Oxabicyclo[3.1.0]hexane (Pre-organized / Low Entropy) E Target Binding (Minimal Entropic Penalty: ΔS ≈ 0) D->E F Receptor-Ligand Complex (High Affinity) E->F

Thermodynamic advantage of conformationally restricted bicyclic scaffolds in target binding.

Validated Experimental Workflow: Synthesis of 6-Ethynyl-3-oxabicyclo[3.1.0]hexane

Synthesizing highly strained bicyclic alkynes requires orthogonal reaction conditions that prevent nucleophilic ring-opening. The following protocol outlines a self-validating, three-step methodology for generating the target scaffold[6].

Step-by-Step Protocol

Step 1: Rhodium-Catalyzed Cyclopropanation

  • Dissolve 2,5-dihydrofuran (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Add a catalytic amount of Dirhodium tetraacetate [Rh₂(OAc)₄] (1-2 mol%).

  • Slowly add ethyl diazoacetate (1.2 equiv) via a syringe pump over 4 hours at room temperature.

  • Causality of Choice: Rh₂(OAc)₄ is explicitly chosen over copper-based catalysts because it suppresses the unwanted dimerization of the diazo compound and provides superior thermodynamic control over the exo/endo diastereomeric ratio of the cyclopropane ring[6].

Step 2: Controlled Reduction

  • Isolate the resulting ethyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate and dissolve in anhydrous THF at -78°C.

  • Add Diisobutylaluminum hydride (DIBAL-H, 1.1 equiv) dropwise.

  • Quench with Rochelle's salt to yield the intermediate aldehyde.

  • Causality of Choice: Maintaining -78°C prevents over-reduction to the primary alcohol, trapping the intermediate as the highly reactive aldehyde required for homologation.

Step 3: Alkyne Homologation (Ohira-Bestmann Modification)

  • To a solution of the aldehyde in methanol, add K₂CO₃ (2.0 equiv) and the Ohira-Bestmann reagent (dimethyl 1-diazo-2-oxopropylphosphonate, 1.2 equiv).

  • Stir at room temperature for 12 hours, then extract with diethyl ether.

  • Causality of Choice: The traditional Corey-Fuchs reaction requires strong bases (e.g., n-BuLi) which risk nucleophilic ring-opening of the strained cyclopropane. The Ohira-Bestmann reagent operates under mild basic conditions (K₂CO₃/MeOH), perfectly preserving the integrity of the 3-oxabicyclo[3.1.0]hexane core.

Quality Control & Self-Validation System

To validate the structural integrity of the synthesized product, rely on ¹H-NMR and IR spectroscopy. The cyclopropyl protons exhibit strict Karplus relationship vicinal coupling constants ( 3J ). The exo and endo isomers can be definitively assigned based on these J -values[3]. Successful alkyne incorporation is self-validated by a sharp ν≡C−H​ stretch at ~3300 cm⁻¹ in the IR spectrum.

SyntheticWorkflow Step1 Step 1: Cyclopropanation 2,5-Dihydrofuran + Ethyl diazoacetate Catalyst: Rh2(OAc)4 Step2 Step 2: Reduction Ester to Aldehyde Reagent: DIBAL-H, -78°C Step1->Step2 Exo/Endo Control Step3 Step 3: Alkyne Homologation Ohira-Bestmann Reagent Base: K2CO3, MeOH Step2->Step3 Aldehyde Intermediate Product Target Scaffold 6-ethynyl-3-oxabicyclo[3.1.0]hexane Step3->Product Mild Conditions Preserve Ring

Three-step synthetic workflow for 6-ethynyl-3-oxabicyclo[3.1.0]hexane derivatives.

References

  • PubChemLite : 6-ethynyl-3-oxabicyclo[3.1.0]hexane Structural Information. uni.lu.2

  • Benchchem : Bicyclo[3.1.0]hexan-3-one: Conformationally restricted bioisosteres. benchchem.com. 1

  • Vulcanchem : (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid Bioisosteric Replacement. vulcanchem.com. 5

  • ACS Organic Letters : Access to Bicyclo[3.1.0]hexane and Cyclopenta[c]pyrazole Scaffolds via Solvent-Directed Divergent Reactivity. acs.org. 6

  • PMC / NIH : Synthesis of Conformationally North-Locked Pyrimidine Nucleosides Built on an Oxa-bicyclo[3.1.0]hexane Scaffold. nih.gov. 3

  • Journal of Organic Chemistry (ACS) : Conformational Restriction by Repulsion between Adjacent Substituents on a Cyclopropane Ring. acs.org. 4

Sources

Foundational

Conformational Analysis of Bicyclo[3.1.0]hexane Systems: A Strategic Scaffold in Medicinal Chemistry

Executive Summary The bicyclo[3.1.0]hexane ring system has emerged as a premier structural motif in modern medicinal chemistry. Comprising a cyclopentane ring fused to a highly strained cyclopropane ring, this scaffold s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The bicyclo[3.1.0]hexane ring system has emerged as a premier structural motif in modern medicinal chemistry. Comprising a cyclopentane ring fused to a highly strained cyclopropane ring, this scaffold serves as a rigidifying element that locks molecules into specific, predictable conformations. By eliminating the entropic penalty associated with flexible ligands binding to target receptors, bicyclo[3.1.0]hexane derivatives exhibit enhanced binding affinities and selectivities. This technical guide explores the structural mechanics, rational design logic, and the self-validating analytical workflows required to elucidate the conformations of these critical systems.

The Structural Mechanics of Bicyclo[3.1.0]hexanes

The "All Roads Lead to Boats" Paradigm

Unlike cyclohexane, which thermodynamically favors a chair conformation, the bicyclo[3.1.0]hexane system is subjected to severe cyclopropyl strain. Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analyses reveal that the cyclopentane moiety is restricted from undergoing full pseudorotation. To minimize torsional strain and steric clashes, the system overwhelmingly favors a puckered, 1[1].

The Methanocarba Concept: Northern vs. Southern Hemispheres

In the realm of nucleoside analogues, replacing the flexible ribose sugar with a bicyclo[3.1.0]hexane scaffold creates "methanocarba" nucleosides. Depending on the relative position of the fused cyclopropane ring, the pseudosugar is locked into one of two distinct regions of the pseudorotational cycle:

  • Northern (N) Conformation: Mimics the C3'-endo pucker (pseudorotational angle P ~ 0° to 36°). This geometry naturally 2, which is critical for antiviral activity in many targets[2].

  • Southern (S) Conformation: Mimics the C2'-endo pucker ( P ~ 162° to 198°). This geometry2 of the nucleobase[2].

Rational Drug Design: Locking the Conformation

The strategic rigidification of a ligand ensures that it is pre-organized into its bioactive conformation. This lock-and-key logic drastically reduces off-target binding. For instance, restricting the flexible neurotransmitter histamine with a bicyclo[3.1.0]hexane scaffold yielded3 over the H4 subtype[3]. Similarly, applying this backbone to γ-aminobutyric acid (GABA) resulted in the 4, confirming that the syn-form is the bioactive state for this specific transporter[4].

Logic N1 Flexible Natural Ligand (Entropic Penalty) N2 Bicyclo[3.1.0]hexane Substitution N1->N2 Rigidification N3 Locked Northern (N) Conformer (Anti Glycosyl) N2->N3 Isomer 1 N4 Locked Southern (S) Conformer (Syn Glycosyl) N2->N4 Isomer 2 N5 High Target Affinity (Receptor Match) N3->N5 Match N6 Loss of Affinity (Receptor Mismatch) N4->N6 Mismatch

Rational design logic for conformationally restricted methanocarba nucleosides.

Analytical Workflows for Conformational Elucidation

Because the bicyclo[3.1.0]hexane system is intrinsically rigid, Nuclear Magnetic Resonance (NMR) spectroscopy serves as an ideal self-validating tool. The vicinal proton-proton coupling constants ( 3JHH​ ) are highly predictable via the Karplus equation. For example, in North-locked oxa-bicyclo[3.1.0]hexane scaffolds, the dihedral angle between H4 and H5 is locked near 90°,5[5].

Workflow N1 Synthesis of Bicyclo[3.1.0]hexane Scaffold N2 NMR Spectroscopy (COSY, NOESY, J-Coupling) N1->N2 N3 Computational Modeling (DFT, MMFFs Search) N1->N3 N4 Data Synthesis (Karplus Validation) N2->N4 N3->N4 N5 Conformational Assignment (North vs. South) N4->N5

Workflow for the conformational elucidation of bicyclo[3.1.0]hexane systems.

Self-Validating Experimental Protocol

To ensure scientific integrity, the conformational assignment of any synthesized bicyclo[3.1.0]hexane analogue must follow a self-validating protocol combining empirical spectroscopy with quantum mechanics.

Step 1: Sample Preparation

  • Action: Dissolve 5–10 mg of the highly purified compound in 600 µL of a deuterated solvent (e.g., CDCl 3​ or D 2​ O).

  • Causality: High analyte concentration ensures a robust signal-to-noise ratio required for 2D NMR. The deuterated solvent locks the spectrometer frequency and eliminates solvent proton interference, ensuring precise integration.

Step 2: 1D 1 H and 2D COSY NMR Acquisition

  • Action: Acquire a standard 1 H spectrum at 400 MHz (or higher) and a 2D COSY spectrum. Extract the vicinal coupling constants ( 3JHH​ ).

  • Causality: The J -values directly correlate with dihedral angles. Identifying a JH4,H5​ near 0 Hz strongly indicates a locked dihedral angle of ~90°, which is characteristic of specific rigid boat conformers.

Step 3: 2D NOESY / ROESY Acquisition

  • Action: Run a NOESY experiment with a mixing time of 300–500 ms.

  • Causality: This specific mixing time is long enough to allow cross-relaxation between spatially proximate protons (< 5 Å) but short enough to minimize spin-diffusion. This enables the precise mapping of the spatial arrangement of the cyclopropane protons relative to the core substituents.

Step 4: Computational Conformational Search

  • Action: Perform a Monte Carlo multiple-minimum search using the MMFFs force field, followed by geometry optimization using DFT (B3LYP/6-31G* level of theory).

  • Causality: Molecular mechanics (MMFFs) is computationally inexpensive and rapidly samples the vast conformational space to find local minima. DFT is then applied to these minima to provide highly accurate relative potential energies, properly accounting for hyperconjugation and orbital interactions to confirm the true global minimum.

Step 5: Iterative Validation

  • Action: Overlay the DFT-calculated dihedral angles with the NMR-derived Karplus values.

  • Causality: A self-validating system requires orthogonal data streams. If the calculated global minimum predicts a 90° angle and the empirical NMR shows a 0 Hz coupling, the structural conformation is unequivocally assigned.

Quantitative Conformational Data

The table below summarizes the typical structural and energetic parameters extracted from the conformational analysis of bicyclo[3.1.0]hexane nucleoside analogues.

Conformational StatePseudorotation Angle ( P )Preferred Glycosyl TorsionDiagnostic Dihedral Angle (H4-H5)Typical 3JH4,H5​ CouplingRelative Energy Penalty
Northern (N) 0° to 36° (C3'-endo)Anti~90°~0.0 HzGlobal Minimum
Southern (S) 162° to 198° (C2'-endo)Syn~30°8.0 - 9.5 Hz+0.3 to +3.0 kcal/mol

References

  • [1] Conformational and Electron Density Analysis of Bicyclo[3.1.0]hexanes: All Roads Lead to Boats. ResearchGate. 1

  • [2] Conformational Analysis of Nucleosides Constructed on a Bicyclo[3.1.0]hexane Template. Structure-Antiviral Activity Analysis for the Northern and Southern Hemispheres. Taylor & Francis. 2

  • [3] Conformational Restriction of Histamine with a Rigid Bicyclo[3.1.0]hexane Scaffold Provided Selective H3 Receptor Ligands. MDPI. 3

  • [4] Conformationally Restricted GABA with Bicyclo[3.1.0]hexane Backbone as the First Highly Selective BGT-1 Inhibitor. PMC. 4

  • [5] Synthesis of Conformationally North-Locked Pyrimidine Nucleosides Built on an Oxa-bicyclo[3.1.0]hexane Scaffold. PMC.5

Sources

Exploratory

An In-Depth Technical Guide to the X-ray Crystallography of 3-Oxabicyclo[3.1.0]hexane Analogs

This guide provides a comprehensive overview of the critical steps and considerations involved in the structural determination of 3-oxabicyclo[3.1.0]hexane analogs using single-crystal X-ray crystallography. It is intend...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of the critical steps and considerations involved in the structural determination of 3-oxabicyclo[3.1.0]hexane analogs using single-crystal X-ray crystallography. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful analytical technique for this important class of molecules.

The Significance of the 3-Oxabicyclo[3.1.0]hexane Scaffold in Modern Drug Discovery

The 3-oxabicyclo[3.1.0]hexane core is a conformationally constrained bioisostere of cyclohexane.[1] Its rigid, puckered shape, which resembles a boat conformation of cyclohexane, allows for the precise positioning of substituents in three-dimensional space.[1] This structural rigidity can lead to tighter binding to target proteins, enhanced metabolic stability, and improved selectivity, thereby reducing off-target effects.[1] These advantageous properties have led to the incorporation of this scaffold into a variety of drug candidates, including modulators of cannabinoid receptors and metabotropic glutamate receptors for the treatment of central nervous system disorders.[1] Given its therapeutic potential, the precise determination of the three-dimensional structure of novel 3-oxabicyclo[3.1.0]hexane analogs through X-ray crystallography is paramount for understanding their structure-activity relationships (SAR) and for guiding rational drug design.

The Crystallographic Workflow: From Synthesis to Structure

The successful crystallographic analysis of 3-oxabicyclo[3.1.0]hexane analogs hinges on a meticulous and well-planned experimental workflow. The following sections will delve into the critical stages of this process, highlighting the scientific rationale behind each step.

workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement cluster_analysis Analysis & Interpretation synthesis Synthesis of Analog purification High-Purity Purification (e.g., HPLC, Recrystallization) synthesis->purification screening Crystallization Screening (Vapor Diffusion, Slow Evaporation) purification->screening optimization Optimization of Conditions (Solvent, Temperature, Concentration) screening->optimization harvesting Crystal Harvesting & Mounting optimization->harvesting data_collection X-ray Diffraction Data Collection harvesting->data_collection integration Integration & Scaling data_collection->integration solution Structure Solution (e.g., Direct Methods) integration->solution refinement Structure Refinement solution->refinement validation Validation refinement->validation analysis Conformational Analysis validation->analysis interpretation Interpretation of Intermolecular Interactions analysis->interpretation

Figure 1: The experimental workflow for the X-ray crystallography of 3-oxabicyclo[3.1.0]hexane analogs.
Prerequisite for Success: High-Purity Synthesis

The journey to a high-quality crystal structure begins with the synthesis of the 3-oxabicyclo[3.1.0]hexane analog. The primary goal is to obtain a sample of the highest possible purity. Impurities can inhibit crystal nucleation and growth, leading to amorphous precipitates, poorly formed crystals, or crystals of a different substance altogether. Therefore, rigorous purification techniques such as high-performance liquid chromatography (HPLC) or multiple recrystallizations are not just recommended but are often essential.

The Art and Science of Crystallization

Crystallization is often the most challenging step in the process.[2][3] For small organic molecules like 3-oxabicyclo[3.1.0]hexane analogs, several classical and modern techniques can be employed.

Classical Crystallization Techniques:

  • Slow Evaporation: This is one of the simplest methods, where the compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly.[4] The choice of solvent is critical as it can influence the crystal growth mechanism and even be incorporated into the crystal lattice.[4]

  • Vapor Diffusion: This technique is highly effective, especially when only small amounts of the compound are available.[4] A solution of the compound is placed in a small, open container inside a larger, sealed container that holds a more volatile "anti-solvent" in which the compound is less soluble.[5] The vapor of the anti-solvent diffuses into the compound's solution, gradually reducing its solubility and promoting slow crystal growth.[4][5]

  • Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to supersaturation and subsequent crystallization.

Modern Crystallization Approaches:

For challenging targets, high-throughput screening methods can explore a vast crystallization space with minimal sample consumption.[2][3]

  • Encapsulated Nanodroplet Crystallization (ENaCt): This automated technique uses nanoliter-scale droplets of the analyte solution in an organic solvent, which are injected into an inert oil.[3] The slow evaporation of the solvent through the oil leads to a gradual increase in concentration, facilitating nucleation and crystal growth.[3]

  • Host-Aided Crystallization: Techniques like the "crystalline sponge" method use a porous metal-organic framework (MOF) to encapsulate the target molecule, promoting long-range order and crystal formation.[2][3] This can be particularly useful for compounds that are liquids or have proven difficult to crystallize on their own.[2]

Protocol: Vapor Diffusion Crystallization Setup

  • Prepare the Compound Solution: Dissolve 1-5 mg of the purified 3-oxabicyclo[3.1.0]hexane analog in a small volume (50-200 µL) of a "good" solvent (e.g., acetone, ethyl acetate, or dichloromethane) in a small vial or micro-well.

  • Prepare the Reservoir: In a larger, sealable container (e.g., a beaker or a well of a crystallization plate), place a larger volume (0.5-1.0 mL) of an "anti-solvent" (e.g., hexane, pentane, or diethyl ether).

  • Set Up the Diffusion Chamber: Place the open vial containing the compound solution inside the larger container with the anti-solvent, ensuring the liquid levels do not touch.

  • Seal and Incubate: Seal the larger container tightly and leave it undisturbed in a location with a stable temperature.

  • Monitor for Crystal Growth: Check for crystal formation periodically over several days to weeks.

X-ray Diffraction: From Crystal to Data

Once suitable single crystals are obtained, the next step is to collect X-ray diffraction data.

Data Collection

The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically around 100 K) in a stream of nitrogen gas. This cryo-cooling minimizes thermal vibrations of the atoms and reduces radiation damage to the crystal, resulting in a higher quality diffraction pattern.

The crystal is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern of spots. These diffraction spots are recorded by a detector.[6]

Data Processing

The raw diffraction images are then processed to yield a file containing the Miller indices (h, k, l) and the intensity of each reflection.[6] This process involves several steps:

  • Indexing: The positions of the diffraction spots are used to determine the unit cell parameters (the dimensions of the repeating unit of the crystal) and the crystal's orientation.

  • Integration: The intensity of each diffraction spot is measured.

  • Scaling and Merging: The intensities from multiple images are scaled to a common reference frame and symmetry-related reflections are merged to produce a unique set of data.[6][7]

Unveiling the Structure: Solution and Refinement

The processed diffraction data is then used to determine the three-dimensional arrangement of atoms in the crystal.

Structure Solution

For small molecules like 3-oxabicyclo[3.1.0]hexane analogs, direct methods are typically used to solve the "phase problem." The intensities of the diffraction spots are known, but the phase information is lost during the experiment. Direct methods use statistical relationships between the phases of strong reflections to generate an initial electron density map. This map reveals the positions of the atoms in the unit cell.

Structure Refinement

The initial atomic model is then refined using a least-squares method. In this iterative process, the atomic coordinates and other parameters (such as thermal displacement parameters) are adjusted to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed data. The quality of the final model is assessed using metrics such as the R-factor.

Case Study: (1S,5R)-1-(3,4-Dichlorophenyl)-3-oxabicyclo[3.1.0]hexan-2-one

A published crystal structure of a 3-oxabicyclo[3.1.0]hexane analog provides a concrete example of the data obtained from a crystallographic study.[8]

Crystallographic Data Summary

ParameterValue
Chemical FormulaC₁₁H₈Cl₂O₂
Molecular Weight243.07
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)7.0597 (4)
b (Å)11.1343 (7)
c (Å)12.6756 (8)
V (ų)996.36 (11)
Z4
Temperature (K)102
RadiationMo Kα
R-factor0.024

Data sourced from Acta Crystallographica Section E, 2009, 65(6), o1386.[8]

Conformational Analysis

The crystal structure of this analog revealed that the five-membered ring of the 3-oxabicyclo[3.1.0]hexane core adopts a flattened envelope conformation.[8] This type of detailed conformational information is crucial for understanding how the molecule will interact with its biological target. A multi-pronged approach combining X-ray crystallography with NMR spectroscopy and computational modeling is often essential for a comprehensive understanding of the structural and dynamic properties of such bicyclic frameworks.[9]

conformation cluster_methods Analytical Methods cluster_analysis Comprehensive Structural Understanding xray X-ray Crystallography (Solid-State Conformation) analysis Conformational Landscape & Dynamic Properties xray->analysis nmr NMR Spectroscopy (Solution-State Conformation) nmr->analysis comp Computational Modeling (Energy Minimized Conformations) comp->analysis

Figure 2: The synergistic relationship between different analytical techniques for comprehensive conformational analysis.

Conclusion

X-ray crystallography is an indispensable tool for the structural elucidation of 3-oxabicyclo[3.1.0]hexane analogs. It provides unparalleled atomic-level detail of molecular conformation and intermolecular interactions, which is invaluable for structure-based drug design. While the process can be challenging, a systematic approach to synthesis, purification, crystallization, and data analysis, as outlined in this guide, will significantly increase the likelihood of success. The resulting structural insights can accelerate the development of novel therapeutics based on this privileged scaffold.

References

  • SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1835-1854. DOI: 10.1039/D2CS00697A. Retrieved from [Link]

  • Unknown. (n.d.). Crystallization of Small Molecules. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Retrieved from [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 8), 1133–1140. Retrieved from [Link]

  • Vrije Universiteit Amsterdam. (n.d.). X-ray Crystal Structures and Conformational Analysis of Bicyclo[5.3.1]undec-1(11)-enes: Twisting versus Pyramidalization in Anti-Bredt Olefins. Retrieved from [Link]

  • American Chemical Society. (1992). Structural analysis of cis-[n.3.1]bicyclic ketones by x-ray crystallography. The Journal of Organic Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (1987). X-Ray crystallographic determination of the conformation of bicyclo[3.3.0]octane and bicyclo[3.2.0]heptane derivatives and evidence for an O ⋯ C [[double bond, length half m-dash]] O interaction. Journal of the Chemical Society, Chemical Communications. Retrieved from [Link]

  • Wlodawer, A., et al. (2008). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. FEBS Journal, 275(1), 1-21. Retrieved from [Link]

  • Macromolecular Crystallography Core Facility. (n.d.). X-ray Data Collection Course. Retrieved from [Link]

  • Unknown. (n.d.). Cyclic and Bicyclic. Retrieved from [Link]

  • University of Virginia. (n.d.). Resources | Single-Crystal X-ray Diffraction. OpenScholar. Retrieved from [Link]

  • Faltin, F., et al. (2009). (1S,5R)-1-(3,4-Dichlorophenyl)-3-oxabicyclo[3.1.0]hexan-2-one. Acta Crystallographica Section E: Structure Reports Online, 65(6), o1386. Retrieved from [Link]

  • Stevenson, K., & PDB-101. (2021). A beginner's guide to X-ray data processing. The Biochemist. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected examples of pharmacologically active containing a 3‐azabicyclo[3.1.0]hexane motif. Retrieved from [Link]

Sources

Foundational

In Silico Modeling of Rel-(1R,5S,6s)-6-ethynyl-3-oxabicyclo[3.1.0]hexane: A Technical Guide for Computational Drug Design

Target Audience: Computational Chemists, Medicinal Chemists, and Drug Development Professionals. Executive Summary The molecule Rel-(1R,5S,6s)-6-ethynyl-3-oxabicyclo[3.1.0]hexane is a highly specialized, conformationally...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Computational Chemists, Medicinal Chemists, and Drug Development Professionals.

Executive Summary

The molecule Rel-(1R,5S,6s)-6-ethynyl-3-oxabicyclo[3.1.0]hexane is a highly specialized, conformationally restricted bicyclic scaffold[1]. In modern medicinal chemistry, the 3-oxabicyclo[3.1.0]hexane core is frequently deployed as a rigid bioisostere to replace furanose rings in nucleoside analogues or meta-substituted benzene rings, drastically reducing entropic penalties upon target binding[2]. The addition of an ethynyl group at the pseudoasymmetric C6 position equips this scaffold with a highly directional, linear vector. This makes it an exceptional building block for click chemistry (CuAAC) or as a covalent warhead.

This whitepaper provides an authoritative, self-validating in silico framework for modeling this molecule, bridging the gap between quantum mechanical physics and applied structure-based drug design.

Stereochemical & Topological Profiling

Before initiating any computational workflow, one must deconstruct the stereochemical constraints dictated by the Rel-(1R,5S,6s) nomenclature.

The fusion of a cyclopropane ring to a tetrahydrofuran (oxa-cyclopentane) ring forces the molecule into a rigid "V-shape" or "boat-like" conformation[3]. The descriptors 1R,5S refer to the bridgehead carbons. Because the unsubstituted core possesses a plane of symmetry passing through the O3 and C6 atoms, the C1 and C5 positions are mirror images. The s descriptor denotes pseudoasymmetry at the C6 position.

Causality in Modeling: The pseudoasymmetry indicates that the ethynyl group lies exactly on the plane of symmetry, projecting either exo (away from the oxa bridge) or endo (towards the oxa bridge). If a computational modeler fails to explicitly define this exo/endo trajectory during 3D coordinate generation, subsequent docking poses will project the alkyne vector into entirely incorrect regions of the binding pocket.

Stereochem Core 3-oxabicyclo[3.1.0]hexane Rigid Bioisostere Core Oxa Oxa Bridge (O3) H-Bond Acceptor Core->Oxa Ethynyl 6-Ethynyl Group Linear Vector / Covalent Warhead Core->Ethynyl Stereo Pseudoasymmetric C6 's' configuration (exo/endo) Ethynyl->Stereo

Caption: Pharmacophoric mapping and stereochemical constraints of the bicyclic scaffold.

Quantitative Data: Physicochemical & ADMET Profiling

To utilize this scaffold in virtual screening, its baseline physicochemical properties must be established. The following table summarizes the in silico predicted parameters critical for Lipinski/Veber rule compliance.

PropertyValueComputational Method / Significance
Molecular Weight 108.14 g/mol RDKit Descriptors (Highly atom-efficient)
LogP (Predicted) 0.50XLogP3 (Optimal for aqueous solubility)
Topological Polar Surface Area 9.23 Ų2D QSAR (Excellent BBB permeation potential)
H-Bond Donors 0The terminal alkyne acts only as a weak, non-classical donor.
H-Bond Acceptors 1The O3 ether oxygen provides a strict, directional acceptor.
Rotatable Bonds 0Complete conformational rigidity; zero entropic penalty upon binding.

Protocol 1: Quantum Mechanical (QM) Geometry Optimization

Because of the extreme ring strain inherent to the fused 3-membered/5-membered system, standard Molecular Mechanics (MM) force fields (like OPLS or MMFF94) often fail to accurately parameterize the bond angles. A Quantum Mechanical (QM) approach is mandatory to derive bioactive conformations.

Step-by-Step Methodology
  • Initial Coordinate Generation:

    • Action: Generate the 3D conformer using the SMILES string C#CC1C2C1COC2[1], explicitly defining the exo or endo state based on the specific synthetic batch.

    • Causality: MMFF94 is used only as a preliminary cleanup to prevent atomic clashes before QM optimization.

  • Density Functional Theory (DFT) Setup:

    • Action: Configure the QM job using the B3LYP functional and the 6-311G(d,p) basis set.

    • Causality: The highly strained "banana bonds" of the cyclopropane ring require polarization functions (d,p) on both carbon and hydrogen atoms to accurately model the electron density distribution and orbital hybridization.

  • SCF Convergence & Optimization:

    • Action: Run the geometry optimization with tight convergence criteria (Max Force < 0.000015 Hartree/Bohr).

    • Causality: Loose criteria can cause the optimizer to settle in a shallow, false local minimum, artificially distorting the linear trajectory of the ethynyl group.

  • Self-Validating Step (Frequency Calculation):

    • Action: Execute a vibrational frequency calculation on the optimized geometry.

    • Validation Check: The protocol is successful only if the calculation yields exactly zero imaginary frequencies. If an imaginary frequency is present, the structure is a transition state, and the optimization must be restarted with a slight geometric perturbation.

Protocol 2: Pharmacophore Mapping & Covalent Docking

The primary utility of the 6-ethynyl group is its ability to act as a linear spacer or a reactive warhead. The following protocol outlines how to dock this rigid scaffold into a target protein.

Step-by-Step Methodology
  • Ligand Preparation (Warhead Definition):

    • Action: Assign the terminal alkyne carbon as the reactive center. If modeling a click-chemistry intermediate, define the azide-alkyne cycloaddition reaction rules in the docking software (e.g., Schrödinger CovDock).

    • Causality: Standard non-covalent docking algorithms will penalize the close proximity of the alkyne to the target residues due to Van der Waals clashes. Covalent algorithms bypass this by modeling the transition state.

  • Grid Generation:

    • Action: Center the docking grid on the target residue (e.g., a catalytic Cysteine) and restrict the bounding box to 15 Å.

    • Causality: The extreme rigidity of the 3-oxabicyclo[3.1.0]hexane core means it cannot "wiggle" into deep sub-pockets. A constrained grid forces the algorithm to evaluate the exact linear trajectory of the alkyne vector.

  • Pose Generation & Scoring:

    • Action: Generate poses and score them using a hybrid scoring function that accounts for both the covalent bond energy and the H-bond geometry of the O3 ether oxygen.

  • Self-Validating Step (Pose Clustering):

    • Action: Cluster the top 50 generated poses by Root Mean Square Deviation (RMSD).

    • Validation Check: A robust, self-validating docking run will show convergence. The top-ranked cluster must contain at least 60% of the generated poses with an intra-cluster RMSD of < 1.5 Å. If poses are scattered randomly, the binding pocket is too large for this specific rigid scaffold, indicating a poor bioisosteric fit.

InSilicoWorkflow A Input: Rel-(1R,5S,6s)-6-ethynyl- 3-oxabicyclo[3.1.0]hexane B QM Geometry Optimization (DFT B3LYP/6-311G**) A->B C Conformational Sampling (Rigid Body Validation) B->C D Pharmacophore Mapping & Covalent Docking B->D E ADMET Profiling B->E

Caption: Computational workflow for the structural and functional profiling of the bicyclic scaffold.

References

  • PubChemLite: 6-ethynyl-3-oxabicyclo[3.1.0]hexane. University of Luxembourg.
  • Bicyclo[3.1.0]hexan-3-one. Benchchem.
  • (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid. Vulcanchem.
  • Synthesis of Conformationally North-Locked Pyrimidine Nucleosides Built on an Oxa-bicyclo[3.1.0]hexane Scaffold.

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Palladium-Catalyzed Synthesis of 3-Oxabicyclo[3.1.0]hexane Derivatives

Introduction: The Significance of the 3-Oxabicyclo[3.1.0]hexane Scaffold The 3-oxabicyclo[3.1.0]hexane framework is a conformationally constrained bicyclic ether that has garnered significant attention from the medicinal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the 3-Oxabicyclo[3.1.0]hexane Scaffold

The 3-oxabicyclo[3.1.0]hexane framework is a conformationally constrained bicyclic ether that has garnered significant attention from the medicinal and synthetic chemistry communities. Its rigid structure provides a unique three-dimensional arrangement of substituents, making it a valuable scaffold for the design of potent and selective therapeutic agents.[1] Derivatives of this core have been instrumental in the development of antiviral nucleoside analogues, where the bicyclic system mimics the sugar pucker of natural nucleosides, locking it into a specific conformation that can enhance binding to viral enzymes.[1] Beyond antiviral applications, this structural motif is a key component in a variety of biologically active molecules, underscoring the need for efficient and stereoselective synthetic methodologies.[2][3]

Palladium catalysis has emerged as a powerful tool for the construction of these complex bicyclic systems, offering routes that are often characterized by high efficiency, selectivity, and functional group tolerance.[4][5] This guide provides an in-depth exploration of palladium-catalyzed methodologies for the synthesis of 3-oxabicyclo[3.1.0]hexane derivatives, with a focus on the underlying mechanisms, practical experimental protocols, and the rationale behind key procedural choices.

Core Synthetic Strategy: The Pd(II)/Pd(IV) Catalytic Oxidative Cyclization of Enynes

A prevalent and elegant strategy for the synthesis of 3-oxabicyclo[3.1.0]hexane derivatives involves the palladium-catalyzed oxidative cyclization of 1,6-enynes.[4] This transformation is particularly noteworthy as it often proceeds through a Pd(II)/Pd(IV) catalytic cycle, a less common pathway compared to the well-established Pd(0)/Pd(II) cycles seen in reactions like Heck and Suzuki couplings.[4]

Mechanistic Rationale: Understanding the "Why"

The catalytic cycle, as proposed in the literature, provides a clear example of the expertise and trustworthiness pillars of our scientific approach. It is a self-validating system where each step logically leads to the next, culminating in the desired product and regeneration of the active catalyst.

The reaction is initiated by the coordination of the 1,6-enyne substrate to a Pd(II) species, typically generated from a precursor like Pd(OAc)₂. This is followed by an acetoxypalladation of the alkyne, forming a vinyl-Pd(II) intermediate. A crucial intramolecular insertion of the pendant alkene into the vinyl-palladium bond then occurs, leading to a five-membered ring and forming a new carbon-palladium bond. This intermediate is then oxidized by a hypervalent iodine reagent, such as PhI(OAc)₂, to a Pd(IV) species. The final, product-forming step is a reductive elimination from the Pd(IV) center, which forms the C-O bond of the ether and the cyclopropane ring, yielding the 3-oxabicyclo[3.1.0]hexane skeleton and regenerating the Pd(II) catalyst.

The choice of a hypervalent iodine reagent as the oxidant is critical; standard Pd(0)/Pd(II) oxidants like CuCl₂ or benzoquinone are generally ineffective in promoting this transformation.[4] This highlights the unique reactivity of the Pd(II)/Pd(IV) manifold.

Visualization of the Catalytic Cycle

Pd(II)/Pd(IV) Catalytic Cycle cluster_cycle Catalytic Cycle PdII Pd(II) Catalyst IntermediateA Vinyl-Pd(II) Intermediate PdII->IntermediateA Acetoxypalladation of Alkyne Product 3-Oxabicyclo[3.1.0]hexane PdII->Product Product Released IntermediateB Cyclized Pd(II) Intermediate IntermediateA->IntermediateB Intramolecular Alkene Insertion IntermediateC Pd(IV) Intermediate IntermediateB->IntermediateC Oxidation (e.g., PhI(OAc)₂) IntermediateC->PdII Reductive Elimination (C-O Bond Formation) Enyne 1,6-Enyne Substrate Enyne->PdII Enters Cycle

Caption: Proposed Pd(II)/Pd(IV) catalytic cycle for the synthesis of 3-oxabicyclo[3.1.0]hexanes.

Enantioselective Synthesis: The Role of Chiral Ligands

A significant advancement in this field is the development of enantioselective variants of the oxidative cyclization. This has been achieved through the use of chiral ligands that coordinate to the palladium center and influence the stereochemical outcome of the reaction. The SPRIX (spiro bis(isoxazoline)) family of ligands has proven to be particularly effective.[2][3] The rigidity and unique stereoelectronic properties of these ligands create a chiral environment around the metal, enabling the formation of the bicyclic product with high levels of enantiomeric excess (up to 95% ee).[2][3]

The choice of ligand, solvent, and temperature are all critical parameters that must be optimized to achieve high enantioselectivity. For instance, using a preformed complex of the palladium catalyst and the chiral ligand can sometimes give superior results compared to in-situ generation.[2]

Experimental Protocols

The following protocols are representative examples based on methodologies reported in the literature.[2][4] Researchers should adapt these procedures to their specific substrates and optimize conditions as necessary.

Protocol 1: General Procedure for Pd-Catalyzed Oxidative Cyclization of 1,6-Enynes

This protocol provides a general method for the synthesis of 3-oxabicyclo[3.1.0]hexan-2-ones.

Materials:

  • 1,6-enyne substrate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Phenyliodine diacetate (PhI(OAc)₂)

  • Glacial acetic acid (HOAc)

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a clean, dry reaction vessel under an inert atmosphere, add the 1,6-enyne substrate (1.0 equiv).

  • Add glacial acetic acid as the solvent.

  • Add palladium(II) acetate (0.1 equiv).

  • Add phenyliodine diacetate (2.0 equiv).

  • Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 50 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-oxabicyclo[3.1.0]hexane derivative.

Protocol 2: Enantioselective Synthesis using a Chiral SPRIX Ligand

This protocol is adapted for achieving high enantioselectivity in the synthesis of bicyclic lactones.[2]

Materials:

  • 1,6-enyne substrate

  • Palladium(II) trifluoroacetate (Pd(OCOCF₃)₂)

  • (P,R,R)-i-Pr-SPRIX ligand

  • Phenyliodine diacetate (PhI(OAc)₂)

  • Acetic acid (AcOH)

  • Acetonitrile (CH₃CN)

Procedure:

  • In a reaction vessel, prepare the chiral palladium complex by stirring Pd(OCOCF₃)₂ (0.1 equiv) and the (P,R,R)-i-Pr-SPRIX ligand (0.15 equiv) in a mixture of AcOH and CH₃CN (9:1 v/v) at room temperature for a designated period.

  • Add the 1,6-enyne substrate (1.0 equiv) to the solution of the preformed catalyst.

  • Add PhI(OAc)₂ (2.0-4.0 equiv).

  • Stir the reaction at a controlled temperature (e.g., 30 °C) for an extended period (e.g., 120 hours), monitoring for completion.

  • Work-up and purify the product as described in Protocol 1.

  • Determine the enantiomeric excess of the product using chiral HPLC analysis.

Data Presentation: Substrate Scope and Yields

The palladium-catalyzed oxidative cyclization is tolerant of a range of functional groups on the 1,6-enyne substrate. The following table summarizes representative results from the literature.[4]

EntryR¹ (on Alkyne)R² (on Alkene)ProductYield (%)
1PhenylMethyl1-benzoyl-5-methyl-3-oxabicyclo[3.1.0]hexan-2-one94
24-MethoxyphenylMethyl1-(4-methoxybenzoyl)-5-methyl-3-oxabicyclo[3.1.0]hexan-2-one85
3n-ButylMethyl1-pentanoyl-5-methyl-3-oxabicyclo[3.1.0]hexan-2-one78
4PhenylH1-benzoyl-3-oxabicyclo[3.1.0]hexan-2-one82

Reaction conditions: 1 (0.3 mmol), Pd(OAc)₂ (0.03 mmol), PhI(OAc)₂ (0.6 mmol), and HOAc (3 mL) at 50 °C.[4]

Alternative & Complementary Methodologies

While the oxidative cyclization of enynes is a powerful tool, other palladium-catalyzed methods have also been developed for the synthesis of related bicyclic ethers and their nitrogen-containing counterparts, 3-azabicyclo[3.1.0]hexanes.

  • Cascade Reactions of Diene-Diols: Palladium-catalyzed cascade reactions of linear diene-diols can provide access to bicyclic ether scaffolds with high diastereoselectivity for cis-ring fusion.[6][7][8] These reactions often involve an initial oxypalladation followed by a π-allyl-Pd cyclization.

  • Aza-Wacker-Type Cyclizations: For the synthesis of the corresponding nitrogen-containing heterocycles, intramolecular aza-Wacker-type reactions of vinyl cyclopropanecarboxamides have been reported.[9][10] These reactions proceed through a typical aza-Wacker mechanism to form a new C-N bond.

  • Cyclopropanation of Alkenes: Palladium-catalyzed cyclopropanation of internal alkenes, such as maleimides, with N-tosylhydrazones provides a route to 3-azabicyclo[3.1.0]hexane derivatives.[11][12]

Workflow for Method Selection

Method Selection Workflow Start Desired Bicyclic Scaffold Q1 Target Heteroatom? Start->Q1 Oxygen 3-Oxabicyclo[3.1.0]hexane Q1->Oxygen Oxygen Nitrogen 3-Azabicyclo[3.1.0]hexane Q1->Nitrogen Nitrogen Q2_Oxa Starting Material? Oxygen->Q2_Oxa Q2_Aza Starting Material? Nitrogen->Q2_Aza Enyne 1,6-Enyne Q2_Oxa->Enyne DieneDiol Diene-Diol Q2_Oxa->DieneDiol VinylCyclo Vinyl Cyclopropanecarboxamide Q2_Aza->VinylCyclo Maleimide Maleimide Q2_Aza->Maleimide Method1 Pd(II)/Pd(IV) Oxidative Cyclization Enyne->Method1 Method2 Pd-Catalyzed Cascade Reaction DieneDiol->Method2 Method3 Aza-Wacker Cyclization VinylCyclo->Method3 Method4 Pd-Catalyzed Cyclopropanation Maleimide->Method4

Caption: Decision workflow for selecting a suitable palladium-catalyzed synthetic route.

Conclusion and Future Outlook

The palladium-catalyzed synthesis of 3-oxabicyclo[3.1.0]hexane derivatives and their analogues represents a vibrant and evolving area of synthetic chemistry. The methodologies discussed herein, particularly the Pd(II)/Pd(IV)-catalyzed oxidative cyclization of enynes, provide robust and versatile platforms for accessing these valuable scaffolds. The ability to render these transformations enantioselective through the use of chiral ligands further enhances their utility in the synthesis of complex, biologically active molecules. Future research in this area will likely focus on expanding the substrate scope, developing more sustainable and economical catalytic systems, and applying these methods to the total synthesis of natural products and the development of novel therapeutic agents.

References

  • Tsujihara, T., Takenaka, K., Onitsuka, K., Hatanaka, M., & Sasai, H. (2009). PdII/PdIV Catalytic Enantioselective Synthesis of Bicyclo[3.1.0]hexanes via Oxidative Cyclization of Enynes. Journal of the American Chemical Society, 131(10), 3452–3453. [Link]

  • Tsujihara, T., Takenaka, K., Onitsuka, K., Hatanaka, M., & Sasai, H. (2009). Pd(II)/Pd(IV) catalytic enantioselective synthesis of bicyclo[3.1.0]hexanes via oxidative cyclization of enynes. PubMed, 131(10), 3452-3. [Link]

  • Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives via Palladium-Catalyzed Cyclopropanation of Maleimides with N-Tosylhydrazones. ResearchGate. [Link]

  • Synthesis of bicyclic ethers by a palladium-catalyzed oxidative cyclization-redox relay-π-allyl-Pd cyclization cascade reaction. Chemical Communications (RSC Publishing). [Link]

  • Lux, M. C., Boby, M. L., Brooks, J. L., & Tan, D. S. (2019). Synthesis of bicyclic ethers by a palladium-catalyzed oxidative cyclization-redox relay-π-allyl-Pd cyclization cascade reaction. VIVO. [Link]

  • Zhang, J., Schmalz, H.-G. (2007). A Palladium-Catalyzed Cyclization−Oxidation Sequence: Synthesis of Bicyclo[3.1.0]hexanes and Evidence for SN2 C−O Bond Formation. Journal of the American Chemical Society, 129(15), 4172–4173. [Link]

  • Lux, M. C., Boby, M. L., Brooks, J. L., & Tan, D. S. (2019). Synthesis of bicyclic ethers by a palladium-catalyzed oxidative cyclization–redox relay–π-allyl-Pd cyclization cascade reaction. PMC. [Link]

  • Palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides to access conformationally restricted aza[3.1.0]bicycles. RSC Publishing. [Link]

  • Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087. RSC Publishing. [Link]

  • Palladium-Catalyzed Aerobic Oxidative Coupling of Allylic Alcohols with Anilines in the Synthesis of Nitrogen Heterocycles. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Barashkova, K. A., Latyshev, G. V., Kotovshchikov, Y. N., Lukashev, N. V., & Beletskaya, I. P. (2024). Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives. Russian Journal of General Chemistry, 60(1), 7-35. [Link]

  • Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary and Secondary Homoallylic Electrophiles. Journal of the American Chemical Society, 134(28), 11453-11456. [Link]

  • Novel synthesis of 3-azabicyclo[3.1.0]hexanes by unusual palladium(0)-catalyzed cyclopropanation of allenenes. PubMed. [Link]

  • Li, Y., Feng, J., Huang, F., & Baell, J. B. (2023). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. Chemistry, 29(48), e202301017. [Link]

  • Mechehoud, Y., Belattar, N., Benayache, S., Benayache, F., & Mosset, P. (2018). A New Synthetic Method of 1,5-Dimethyl-3-Oxabicyclo[3.1.0] Hexane-2,4-Dione. Open Chemistry Journal, 5, 44-50. [Link]

  • Novel Palladium-Catalyzed Domino Reactions Towards Highly Functionalized Heterocycles. T-Space. [Link]

  • 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. ChemRxiv. [Link]

  • Gumrukcu, Y., de Bruin, B., & Reek, J. N. H. (2015). A Mechanistic Study of Direct Activation of Allylic Alcohols in Palladium Catalyzed Amination Reactions. Catalysts, 5(1), 349-365. [Link]

  • Larionov, E., Lin, L., Guénée, L., & Mazet, C. (2014). Scope and Mechanism in Palladium-Catalyzed Isomerizations of Highly Substituted Allylic, Homoallylic, and Alkenyl Alcohols. Journal of the American Chemical Society, 136(48), 16882-16894. [Link]

  • Synthesis of 3-azabicyclo[3.1.0]hexanes. A review. ResearchGate. [Link]

  • (PDF) Palladium‐Catalyzed Intramolecular Alder‐Ene Type Cycloisomerization Reactions. ResearchGate. [Link]

  • Palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides to access conformationally restricted aza[3.1.0]bicycles. RSC Publishing. [Link]

  • Larionov, E., Lin, L., Guénée, L., & Mazet, C. (2014). Scope and mechanism in palladium-catalyzed isomerizations of highly substituted allylic, homoallylic, and alkenyl alcohols. PubMed. [Link]

  • Synthesis of 3‐Azabicyclo[3.1.0]hexane Derivates. ResearchGate. [Link]

  • Process for the preparation of 6, 6-dimethyl-3-azabicyclo-[3.1.0]-hexane compounds and enantiomeric salts thereof.
  • Palladium-Catalyzed Oxidative Wacker Cyclizations in Nonpolar Organic Solvents with Molecular Oxygen: A Stepping Stone to Asymmetric Aerobic Cyclizations. Organic Chemistry Portal. [Link]

  • Synthesis of 3‐azabicyclo[3.1.0]hexane derivatives 89 and... ResearchGate. [Link]

  • Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives. ResearchGate. [Link]

  • Trost, B. M., & Krische, M. J. (2008). Ruthenium- and Palladium-Catalyzed Enyne Cycloisomerizations: Differentially Stereoselective Syntheses of Bicyclic Structures. Journal of the American Chemical Society, 130(47), 15776–15777. [Link]

  • Stereoselective Synthesis of 3-Oxabicyclo[3.3.1]nonan-2-ones via a Domino Reaction Catalyzed by Modularly Designed Organocatalysts. PMC. [Link]

  • Palladium Catalyzed Intramolecular Cyclization and C-H Activation Reaction Interesting Tool for the Synthesis of Some Exquisit. Chirantan Rasayan Sanstha. [Link]

  • Al-Badri, A. M. A., Zaitsev, V. G., & Balova, I. A. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry, 18, 796-803. [Link]

  • Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. MDPI. [Link]

Sources

Application

Application Note: Rel-(1R,5S,6s)-6-ethynyl-3-oxabicyclo[3.1.0]hexane in Fragment-Based Drug Discovery (FBDD)

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Application Note & Experimental Protocols Executive Summary The shift from flat, sp2-rich aromatic libraries to three-dim...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Application Note & Experimental Protocols

Executive Summary

The shift from flat, sp2-rich aromatic libraries to three-dimensional, sp3-rich scaffolds is a defining trend in modern Fragment-Based Drug Discovery (FBDD). Rel-(1R,5S,6s)-6-ethynyl-3-oxabicyclo[3.1.0]hexane is a highly rigid, sp3-enriched bicyclic fragment that serves as an ideal "click-ready" building block. By combining a conformationally restricted 3-oxabicyclo[3.1.0]hexane core with a bioorthogonal ethynyl (alkyne) handle, this fragment enables rapid exploration of 3D chemical space via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Kinetic Target-Guided Synthesis (KTGS). This guide details the rationale, physicochemical profiling, and validated protocols for deploying this fragment in hit-to-lead workflows.

Rationale: Escaping Flatland with Rigid sp3-Rich Cores

In their seminal 2009 paper, Lovering et al. demonstrated that increasing the fraction of sp3-hybridized carbons ( Fsp3​ ) and the presence of chiral centers in drug candidates correlates strongly with clinical success [1]. This concept, termed "Escape from Flatland," addresses the high attrition rates of flat, highly aromatic molecules which often suffer from poor solubility, high promiscuity, and off-target toxicity.

Why Rel-(1R,5S,6s)-6-ethynyl-3-oxabicyclo[3.1.0]hexane?

  • Conformational Rigidity: The fusion of a tetrahydrofuran ring with a cyclopropane ring restricts the conformational flexibility of the core. This pre-organization minimizes the entropic penalty upon binding to a target protein.

  • High Fsp3​ : With 5 out of 7 carbons being sp3-hybridized ( Fsp3​=0.71 ), this fragment inherently promotes the development of 3D-shaped leads with improved physicochemical profiles.

  • Bioorthogonal Handle: The terminal alkyne at the 6-position provides a precise vector for fragment growing. It acts as a bioorthogonal handle for click chemistry, allowing for rapid triazole formation [2]. The resulting 1,2,3-triazole acts as a stable, rigid amide bioisostere that can further engage in hydrogen bonding within the target's active site.

Physicochemical Profiling

To be effective in FBDD, a fragment must strictly adhere to the "Rule of 3" (Ro3). As shown in Table 1, this compound possesses near-ideal metrics for a starting fragment.

Table 1: Physicochemical Properties of Rel-(1R,5S,6s)-6-ethynyl-3-oxabicyclo[3.1.0]hexane

PropertyValueRo3 ThresholdFBDD Advantage
Molecular Weight (MW) 108.14 Da< 300 DaHigh ligand efficiency (LE) potential.
Fraction sp3 ( Fsp3​ ) 0.71> 0.30 (ideal)Enhances solubility and 3D shape diversity.
Hydrogen Bond Donors 0≤ 3Low desolvation penalty upon binding.
Hydrogen Bond Acceptors 1 (Ether Oxygen)≤ 3Directed interaction vector.
cLogP (estimated) ~0.8≤ 3Excellent aqueous solubility for high-concentration screening.

Application Workflows

Kinetic Target-Guided Synthesis (KTGS)

In KTGS (or in situ click chemistry), the biological target itself acts as the reaction vessel [2]. The target protein is incubated with the alkyne fragment and a library of azide-containing fragments. If the alkyne and a specific azide bind to adjacent sub-pockets in the correct orientation, the protein dramatically lowers the activation energy required for the 1,3-dipolar cycloaddition, templating the irreversible formation of a bidentate triazole ligand.

KTGS_Workflow A Target Protein (Incubation) D Protein-Templated Proximity A->D Dual Binding B Alkyne Fragment (3-oxa-bicyclo core) B->A Co-incubate C Azide Library (Fragment B) C->A Co-incubate E In Situ Click (Triazole Formation) D->E Spontaneous Cycloaddition F Hit Identification (LC-MS/MS) E->F Denature & Analyze

Figure 1: Mechanism of Kinetic Target-Guided Synthesis (KTGS) utilizing the alkyne fragment.

High-Throughput Fragment Growing via CuAAC

For targets where KTGS is not feasible (e.g., highly flexible pockets), the alkyne fragment can be rapidly grown in vitro using CuAAC [3]. The resulting triazole-linked fragments are then screened biophysically using Surface Plasmon Resonance (SPR) to determine binding kinetics ( KD​ , kon​ , koff​ ) [4].

CuAAC_SPR Step1 CuAAC Reaction (Alkyne + Azide-Linker) Step2 HPLC Purification (TFA Quench) Step1->Step2 Isolate Triazole Step3 SPR Sensor Chip (Target Immobilization) Step2->Step3 Prepare Analyte Step4 Dose-Response SPR (K_D Determination) Step3->Step4 Inject Fragment Step5 Ligand Efficiency (LE) Calculation Step4->Step5 Analyze Kinetics

Figure 2: CuAAC fragment growing workflow followed by SPR validation.

Experimental Protocols

Protocol 1: Target-Templated In Situ Click Screening (KTGS)

Causality Focus: This protocol relies on thermodynamic control imparted by the protein. A negative control (denatured protein) is strictly required to differentiate true target-templated triazole formation from background thermal reactivity.

Materials:

  • Purified target protein (stable at 37°C for 48h).

  • Rel-(1R,5S,6s)-6-ethynyl-3-oxabicyclo[3.1.0]hexane (100 mM stock in DMSO).

  • Library of azide fragments (100 mM stocks in DMSO).

  • Incubation Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20.

Step-by-Step Methodology:

  • Protein Preparation: Dilute the target protein to a final concentration of 10 µM in the Incubation Buffer. Prepare a parallel control sample by boiling the protein at 95°C for 15 minutes to denature it.

  • Fragment Addition: To both the native and denatured protein samples, add the alkyne fragment to a final concentration of 200 µM.

  • Azide Library Addition: Add the azide library (either as singletons or in non-isobaric pools of 5) to a final concentration of 200 µM per azide. Note: Ensure final DMSO concentration does not exceed 5% to prevent unintended protein precipitation.

  • Incubation: Seal the plates and incubate at 37°C for 48 hours with gentle shaking (300 rpm).

  • Quenching & Denaturation: Add an equal volume of ice-cold LC-MS grade acetonitrile (MeCN) to all wells to precipitate the protein and halt any further background reaction.

  • Centrifugation: Centrifuge the plates at 4,000 x g for 20 minutes at 4°C to pellet the precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to MS vials. Analyze via High-Resolution Mass Spectrometry (HRMS) using Selected Ion Monitoring (SIM) for the expected mass of the triazole products.

  • Validation: A "hit" is validated only if the triazole MS signal in the native protein well is at least 5-fold higher than the signal in the denatured protein control well.

Protocol 2: CuAAC Fragment Growing and SPR Validation

Causality Focus: Unreacted alkynes and copper catalysts can interfere with SPR sensor surfaces (especially Ni-NTA or carboxylate matrices). Therefore, HPLC purification with a TFA quench is utilized to isolate the pure triazole fragment before biophysical screening[3].

Step 1: CuAAC Synthesis in Deep-Well Plates

  • In a 96-well deep-well plate, combine 50 µmol of Rel-(1R,5S,6s)-6-ethynyl-3-oxabicyclo[3.1.0]hexane and 50 µmol of the target azide in 500 µL of a 1:1 mixture of t-BuOH and H2​O .

  • Add 5 µmol of CuSO4​⋅5H2​O (from a 100 mM aqueous stock).

  • Add 10 µmol of sodium ascorbate (freshly prepared aqueous solution) to reduce Cu(II) to the catalytically active Cu(I) species.

  • Seal and agitate at room temperature for 12 hours.

  • Purify the reaction mixture via preparative HPLC using a mobile phase containing 0.1% Trifluoroacetic Acid (TFA). The acidic conditions quench the reaction and stabilize the isolated triazole fragment. Lyophilize the fractions.

Step 2: SPR Dose-Response Screening

  • Immobilization: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling (aiming for 2000–3000 Resonance Units [RU] to ensure adequate signal-to-noise for low MW fragments) [4].

  • Analyte Preparation: Dissolve the lyophilized triazole fragment in 100% DMSO, then dilute into SPR running buffer (e.g., PBS-P+ with 5% DMSO) to create a 5-point concentration series (e.g., 200 µM down to 12.5 µM via 2-fold dilutions).

  • Injection: Inject the fragment series over the active and reference flow cells at a flow rate of 30 µL/min. Use a 30-second association phase and a 60-second dissociation phase.

  • Data Analysis: Subtract the reference cell and blank buffer injection signals (double-referencing). Fit the steady-state affinity data to a 1:1 binding model to determine the KD​ . Calculate the Ligand Efficiency (LE) using the formula: LE=(1.37×pKD​)/Nheavy​ , targeting LE>0.3 kcal/mol/heavy atom for progression.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Available at:[Link]

  • Fares, M., et al. (2024). Light-Induced Unlocking Reactivity of Fragments for Fast Target-Guided Synthesis of Carbonic Anhydrase Inhibitors. Angewandte Chemie International Edition. Available at:[Link]

  • Erlanson, D. A., et al. (2014). Simple Plate-Based, Parallel Synthesis of Disulfide Fragments using the CuAAC Click Reaction. ACS Combinatorial Science. Available at:[Link]

  • Woods, V. L., et al. (2016). Native State Mass Spectrometry, Surface Plasmon Resonance, and X-ray Crystallography Correlate Strongly as a Fragment Screening Combination. Journal of Medicinal Chemistry. Available at:[Link]

Method

Application Notes and Protocols for High-Throughput Screening of Bicyclo[3.1.0]hexane-Based Compound Libraries

Introduction: The Strategic Value of Conformational Rigidity in Drug Discovery In the landscape of modern drug discovery, the quest for novel chemical entities with superior potency, selectivity, and pharmacokinetic prof...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Conformational Rigidity in Drug Discovery

In the landscape of modern drug discovery, the quest for novel chemical entities with superior potency, selectivity, and pharmacokinetic profiles is a paramount challenge. Small molecule drug candidates often derive their efficacy from a precise three-dimensional arrangement of pharmacophoric elements that allows for optimal interaction with a biological target. However, conformationally flexible molecules can adopt a multitude of shapes, only a fraction of which may be biologically active. This conformational ambiguity can lead to a significant entropic penalty upon binding and may facilitate off-target interactions, resulting in undesirable side effects.

The incorporation of rigid scaffolds into molecular design is a proven strategy to mitigate these challenges. By reducing the number of accessible conformations, rigid scaffolds pre-organize a molecule into a bioactive conformation, which can lead to enhanced binding affinity and improved selectivity.[1] Among the diverse array of rigid scaffolds, the bicyclo[3.1.0]hexane core has emerged as a particularly valuable motif. This structure serves as a conformationally constrained bioisostere of cyclohexane, effectively locking the six-membered ring into a boat-like conformation without a significant increase in molecular weight or lipophilicity.[1] This pre-organization can lead to tighter binding to target proteins, greater resistance to metabolic degradation, and improved selectivity against related targets.[1]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of high-throughput screening (HTS) campaigns for compound libraries based on the bicyclo[3.1.0]hexane scaffold. We will delve into the causality behind experimental choices, provide detailed, step-by-step protocols for both primary biochemical and secondary cell-based assays, and offer insights into data analysis and hit validation.

Designing a High-Throughput Screening Cascade for Bicyclo[3.1.0]hexane Libraries

A successful HTS campaign is a multi-step process designed to efficiently identify and validate promising lead compounds from a large library. The unique properties of the bicyclo[3.1.0]hexane scaffold inform the design of an optimal screening cascade.

A typical HTS workflow begins with a primary screen designed for high throughput and robustness, followed by a more biologically relevant secondary screen to confirm activity and eliminate false positives. Subsequent stages involve dose-response studies, selectivity profiling, and further lead optimization.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation cluster_2 Lead Optimization Primary_Assay Primary Biochemical Assay (e.g., ADP-Glo Kinase Assay) High-Throughput, Robust Secondary_Assay Secondary Cell-Based Assay (e.g., HTRF cAMP Assay for A3AR) Functional, Higher Biological Relevance Primary_Assay->Secondary_Assay Active Compounds Dose_Response Dose-Response & Potency (EC50/IC50) Secondary_Assay->Dose_Response Confirmed Hits Selectivity Selectivity Profiling Dose_Response->Selectivity SAR Structure-Activity Relationship (SAR) Studies Selectivity->SAR

Fig 1. High-Throughput Screening (HTS) Cascade.

Primary Screening: A Focus on Robustness and Throughput

The primary screen is the first pass through the compound library and must be rapid, cost-effective, and reproducible. Biochemical assays are often favored for primary screening as they are typically more robust and less prone to interference than cell-based assays. For libraries containing bicyclo[3.1.0]hexane scaffolds, which are often designed as kinase inhibitors, a universal kinase assay such as the ADP-Glo™ Kinase Assay is an excellent choice. This assay measures the amount of ADP produced during a kinase reaction, providing a generic readout of kinase activity.[2][3]

Protocol 1: Primary High-Throughput Screen for Kinase Inhibitors using ADP-Glo™

Objective: To identify compounds from a bicyclo[3.1.0]hexane library that inhibit the activity of a target kinase.

Materials:

  • Target Kinase and Substrate: At predetermined optimal concentrations.

  • ATP: At a concentration equal to the Km for the target kinase.

  • Compound Library: Bicyclo[3.1.0]hexane derivatives dissolved in 100% DMSO.

  • ADP-Glo™ Kinase Assay Kit (Promega):

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

  • Assay Plates: 384-well, white, solid-bottom plates.

  • Automation: Liquid handling system for dispensing reagents and compounds.

  • Plate Reader: Luminometer capable of reading 384-well plates.

Assay Principle: The ADP-Glo™ assay is a two-step luminescent assay. First, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert the ADP generated into ATP, which is then used in a luciferase/luciferin reaction to produce a light signal proportional to the initial kinase activity.[2]

Step-by-Step Protocol:

  • Compound Plating:

    • Using an acoustic liquid handler, dispense 50 nL of each compound from the library into the wells of a 384-well assay plate.

    • For controls, dispense 50 nL of DMSO into designated wells (negative control, 0% inhibition) and 50 nL of a known potent inhibitor (positive control, 100% inhibition).

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in kinase reaction buffer.

    • Prepare a 2X ATP solution in kinase reaction buffer.

    • Dispense 2.5 µL of the 2X kinase/substrate solution into each well of the assay plate.

    • Incubate for 15 minutes at room temperature to allow for compound pre-binding.

    • Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution to each well.

    • Incubate for 60 minutes at room temperature.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.[4]

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate for 30-60 minutes at room temperature to allow for the conversion of ADP to ATP and the subsequent luminescent signal to stabilize.[4]

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer with an integration time of 0.5 to 1 second per well.

Data Analysis and Hit Selection:

  • Normalization: The raw luminescence data is normalized to the plate controls:

    • Percent Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))

  • Quality Control: The robustness of the assay is assessed by calculating the Z'-factor for each plate.[5][6][7][8][9]

    • Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|

    • An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[5][7]

  • Hit Selection: Compounds exhibiting a percent inhibition greater than a predetermined threshold (e.g., >50% or >3 standard deviations from the mean of the sample field) are selected as primary hits for further investigation.

ParameterRecommended ValueRationale
Plate Format 384-wellBalances throughput and reagent consumption.
Assay Volume 20 µLMiniaturized to conserve reagents and compound.
Compound Concentration 10 µMA standard concentration for primary screening.
ATP Concentration At KmEnsures sensitivity to competitive inhibitors.
Z'-Factor > 0.5Indicates a robust and reliable assay.[5][7]

Secondary Screening: Confirming Activity in a Cellular Context

Primary hits must be validated in a more biologically relevant system to confirm their activity and rule out artifacts from the biochemical assay. Cell-based functional assays are ideal for this purpose. Given that bicyclo[3.1.0]hexane scaffolds have shown significant promise as modulators of G-protein coupled receptors (GPCRs), specifically the Adenosine A3 receptor (A3AR), a cell-based cAMP assay is a highly relevant secondary screen.[10][11] The HTRF® (Homogeneous Time-Resolved Fluorescence) cAMP assay is a widely used, robust method for this application.[12][13][14]

Signaling Pathway of the Adenosine A3 Receptor

The A3AR is a Gi-coupled GPCR. Upon agonist binding, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. An antagonist will block the action of an agonist, thus preventing the decrease in cAMP.

A3AR_Signaling Agonist Agonist A3AR Adenosine A3 Receptor (A3AR) Agonist->A3AR Binds & Activates Antagonist Antagonist (Bicyclo[3.1.0]hexane) Antagonist->A3AR Binds & Blocks Gi Gi Protein A3AR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Fig 2. Adenosine A3 Receptor (A3AR) Signaling Pathway.
Protocol 2: Secondary Cell-Based Screen for A3AR Antagonists using HTRF® cAMP Assay

Objective: To confirm the activity of primary hits and determine their potency as antagonists of the human A3AR.

Materials:

  • Cell Line: A stable cell line expressing the human A3AR (e.g., CHO-K1 or HEK293).

  • Cell Culture Medium: Appropriate for the chosen cell line.

  • A3AR Agonist: A known potent agonist (e.g., NECA) at its EC80 concentration.

  • Primary Hit Compounds: Bicyclo[3.1.0]hexane derivatives selected from the primary screen.

  • HTRF® cAMP HiRange Assay Kit (Cisbio):

    • cAMP-d2 conjugate

    • Anti-cAMP Cryptate conjugate

    • Lysis Buffer

  • Assay Plates: 384-well, white, low-volume plates.

  • Automation: Liquid handling system.

  • Plate Reader: HTRF®-compatible plate reader.

Assay Principle: This is a competitive immunoassay. The d2-labeled cAMP in the kit competes with the cAMP produced by the cells for binding to a Europium Cryptate-labeled anti-cAMP antibody. When the labeled cAMP binds to the antibody, FRET occurs. An increase in cellular cAMP leads to a decrease in the HTRF signal.[12][13][14]

Step-by-Step Protocol:

  • Cell Preparation:

    • One day prior to the assay, seed the A3AR-expressing cells into 384-well plates at a density that will yield a confluent monolayer on the day of the experiment.

    • Incubate overnight at 37°C, 5% CO2.

  • Compound and Agonist Plating:

    • Prepare serial dilutions of the primary hit compounds in assay buffer.

    • Remove the cell culture medium from the plates and add 5 µL of the diluted compounds to the appropriate wells.

    • Add 5 µL of assay buffer to control wells.

    • Incubate for 15-30 minutes at room temperature.

    • Add 5 µL of the A3AR agonist at its EC80 concentration to all wells except the basal control wells (which receive 5 µL of assay buffer).

  • Cell Lysis and cAMP Detection:

    • Incubate for 30 minutes at room temperature to allow for cAMP modulation.

    • Add 5 µL of the cAMP-d2 conjugate solution.

    • Add 5 µL of the anti-cAMP Cryptate conjugate solution.[15]

    • Incubate for 60 minutes at room temperature, protected from light.[15]

  • Data Acquisition:

    • Read the plate on an HTRF®-compatible plate reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).

Data Analysis and Interpretation:

  • Ratio Calculation: Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.

  • Normalization: Normalize the data to the agonist (0% antagonism) and basal (100% antagonism) controls.

  • Dose-Response Curves: Plot the normalized response against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value for each confirmed hit.

ParameterRecommended ValueRationale
Cell Line A3AR-expressing CHO-K1 or HEK293Provides a stable and reproducible biological system.
Agonist Concentration EC80Provides a robust signal window for detecting antagonism.
Incubation Times As per manufacturer's protocolOptimized for signal generation and stability.[15]
Readout HTRF RatioRatiometric measurement minimizes well-to-well variation.

Challenges and Considerations for Screening Rigid Scaffolds

While bicyclo[3.1.0]hexane scaffolds offer significant advantages, their inherent rigidity can present unique challenges during an HTS campaign:

  • Solubility: The planar and rigid nature of some derivatives may lead to poor aqueous solubility, which can cause compound precipitation in assay buffers and lead to false negatives or positives. It is crucial to assess compound solubility early in the process and consider the use of co-solvents if necessary.

  • Cell Permeability: While the modest lipophilicity of the bicyclo[3.1.0]hexane core is generally favorable, extensive decoration of the scaffold can impact cell permeability, potentially reducing efficacy in cell-based assays.

  • Assay Interference: Like many heterocyclic compounds, bicyclo[3.1.0]hexane derivatives have the potential to interfere with certain assay technologies. For example, some compounds may be inherently fluorescent or may quench the fluorescent signal in fluorescence-based assays. It is advisable to perform counter-screens to identify and flag such compounds. These can include running the assay in the absence of the biological target to identify compounds that directly affect the detection system.

Conclusion

The bicyclo[3.1.0]hexane scaffold represents a powerful tool in the medicinal chemist's arsenal for the design of potent and selective drug candidates. A well-designed high-throughput screening campaign is essential to unlock the full potential of libraries based on this unique chemical architecture. By employing a tiered screening approach, starting with a robust biochemical assay for primary screening and progressing to a biologically relevant cell-based assay for secondary validation, researchers can efficiently identify and prioritize promising lead compounds. The detailed protocols and considerations presented in this application note provide a solid foundation for the successful execution of such a screening campaign, ultimately accelerating the journey from hit identification to lead optimization.

References

  • Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. Available at: [Link].

  • Calculating a Z-factor to assess the quality of a screening assay. GraphPad. Available at: [Link].

  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. BellBrook Labs. Available at: [Link].

  • Z-factors. BIT 479/579 High-throughput Discovery. Available at: [Link].

  • The Z prime value (Z´). BMG LABTECH. Available at: [Link].

  • Z-factor. Wikipedia. Available at: [Link].

  • A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers. PMC. Available at: [Link].

  • GPCR activation is measured using Cisbio's cAMP and IP1 HTRF HTplex cell-based assay. BMG LABTECH. Available at: [Link].

  • Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay. Molecular Devices. Available at: [Link].

  • HTRF® package insert cAMP HiRange General information. Cisbio. Available at: [Link].

  • ADP-Glo™ Assay Formats and Step-By-Step Protocol. ResearchGate. Available at: [Link].

  • FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. King's Research Portal. Available at: [Link].

  • A FLIPR assay for evaluating agonists and antagonists of GPCR heterodimers. ResearchGate. Available at: [Link].

  • FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. Springer Nature Experiments. Available at: [Link].

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). NCBI. Available at: [Link].

  • Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. PMC. Available at: [Link].

  • Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. PMC. Available at: [Link].

  • Advances in G Protein-Coupled Receptor High-throughput Screening. PMC. Available at: [Link].

  • HTS data analysis workflow. Practical implication of a workflow in HTS.... ResearchGate. Available at: [Link].

  • High-Throughput GPCR Assay Development. Agilent. Available at: [Link].

  • Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. PMC. Available at: [Link].

  • Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. Celtarys. Available at: [Link].

  • HTSplotter: An end-to-end data processing, analysis and visualisation tool for chemical and genetic in vitro perturbation screening. PMC. Available at: [Link].

  • High-throughput screening (HTS). BMG LABTECH. Available at: [Link].

  • A3 HTS Quick Start Guide. Salk Institute for Biological Studies. Available at: [Link].

  • Heterocyclic Compounds. IntechOpen. Available at: [Link].

  • Development of Bicyclo[3.1.0]hexane-Based A 3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. MDPI. Available at: [Link].

  • Synthesis of Bicyclo[3.1.0]hexane Derivatives as Conformationally Restricted Analogues of β-Arabinofuranosyl and α-Galactofuranosyl Rings. ResearchGate. Available at: [Link].

  • Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes. Chemical Science (RSC Publishing). Available at: [Link].

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Advanced Purification of Polar Bicyclic Compounds

Welcome to the Technical Support Center for chromatographic purification. Polar bicyclic compounds—such as bicyclic amines, fused-ring heterocycles, and constrained nucleoside analogs—present a unique dual challenge in d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for chromatographic purification. Polar bicyclic compounds—such as bicyclic amines, fused-ring heterocycles, and constrained nucleoside analogs—present a unique dual challenge in drug development. Their high polarity often leads to poor retention in standard reversed-phase (RP) chromatography, while their rigid, sterically hindered bicyclic structures exacerbate secondary interactions with stationary phases, leading to severe peak tailing and poor recovery.

This guide provides field-proven troubleshooting strategies, self-validating experimental protocols, and mechanistic insights to help researchers isolate these complex molecules with high purity and yield.

Troubleshooting Guide: Causality and Solutions

Issue 1: Severe Peak Tailing and Broadening in RP-HPLC

Symptom: The chromatogram displays an asymmetric, broad peak with significant tailing, reducing both resolution and fraction recovery. Causality: For basic polar bicyclic compounds (e.g., bulky bicyclic amines), peak tailing in RP-HPLC is primarily driven by secondary ion-exchange interactions[1]. The positively charged amine interacts with negatively charged, unreacted residual silanol (Si-O⁻) groups on the silica-based stationary phase[2]. Because bicyclic structures are bulky, they may not efficiently penetrate the bonded phase (e.g., C18 chains) to interact via hydrophobic partitioning, leaving them highly susceptible to these surface silanol interactions[3]. Solutions:

  • Mobile Phase Modification: Introduce a competing amine, such as 0.1–1% triethylamine (TEA) or diethylamine (DEA). These small, highly basic molecules competitively bind to and neutralize active silanol sites, shielding the bulky bicyclic analyte[2].

  • pH Adjustment: Operate at a high pH (e.g., pH 10 with ammonium hydroxide) to deprotonate the bicyclic amine, thereby eliminating the electrostatic attraction to silanols[2][4]. (Note: Ensure the use of a high-pH stable column, such as hybrid silica).

  • Stationary Phase Selection: Switch to a polar-embedded column or a fully end-capped column specifically designed to shield residual silanols[2].

Issue 2: Elution at the Solvent Front (Void Volume) in RP-HPLC

Symptom: The compound elutes immediately ( t0​ ), showing zero retention regardless of the gradient. Causality: The bicyclic compound is excessively hydrophilic. In RP-HPLC, retention relies on hydrophobic partitioning. Highly polar compounds prefer the polar mobile phase over the non-polar stationary phase (C18)[5]. Solutions:

  • Switch to HILIC (Hydrophilic Interaction Liquid Chromatography): HILIC uses a polar stationary phase (bare silica, amide, diol) and a highly organic mobile phase (e.g., >80% acetonitrile)[6]. The mechanism relies on partitioning into a water-rich layer immobilized on the stationary phase surface[5][7].

Issue 3: Poor Solubility and Irreversible Binding in Normal Phase (NP)

Symptom: The compound streaks down the column, requiring highly polar, toxic solvent mixtures (e.g., DCM/MeOH) for elution, often resulting in poor recovery. Causality: Highly polar compounds bind too strongly to the polar silica stationary phase via intense hydrogen bonding and dipole-dipole interactions[5]. Furthermore, the acidic nature of bare silica can catalyze the degradation of acid-sensitive basic compounds[2]. Solutions:

  • Transition to SFC (Supercritical Fluid Chromatography): SFC utilizes supercritical CO₂, which possesses gas-like diffusivity and liquid-like solvating power[8]. By adding polar organic modifiers (methanol) and basic additives (ammonia or diethylamine), the polarity of the mobile phase is increased, and acidic silanols are neutralized[9]. This provides rapid, high-efficiency separations for compounds that are too sticky for NP and too polar for RP[8][10].

TroubleshootingWorkflow Start Polar Bicyclic Compound RP RP-HPLC Screening Start->RP Retained Adequate Retention? RP->Retained Tailing Peak Tailing? Retained->Tailing Yes HILIC_SFC Switch to HILIC or SFC (High Organic/CO2 + Modifier) Retained->HILIC_SFC No (Elutes at void) Silanol Silanol Interaction Add TEA or High pH Tailing->Silanol Yes Success Optimal Purification Tailing->Success No Silanol->Success HILIC_SFC->Success

Caption: Troubleshooting workflow for the purification of polar bicyclic compounds.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each includes a built-in validation step to confirm the mechanistic success of the experiment.

Protocol A: HILIC Method Development for Polar Bicyclic Amines

HILIC is the method of choice for uncharged highly hydrophilic and amphiphilic compounds that are too polar to be well retained in RP-LC[11].

Step 1: Column and Solvent Preparation

  • Select a zwitterionic or amide-bonded HILIC column. These phases prevent irreversible electrostatic binding of charged bicyclic amines[5].

  • Prepare Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 to ensure consistent ionization).

  • Prepare Mobile Phase B: 100% Acetonitrile (ACN).

  • Mechanistic Causality: Do not use methanol as the weak solvent in HILIC; it is highly protic and disrupts the immobilized water layer required for partitioning[6].

Step 2: Column Equilibration

  • Flush the column with 50% A / 50% B for 20 column volumes (CV) to fully hydrate the stationary phase and establish the water-rich partitioning layer[7].

  • Equilibrate at the starting gradient conditions (e.g., 5% A / 95% B) for 10 CV.

Step 3: Gradient Execution and Validation

  • Run a gradient from 95% B to 50% B over 15 minutes. In HILIC, water is the strong solvent; increasing aqueous content elutes the polar compounds[5][11].

  • Self-Validation Check: Inject a standard mix containing toluene (void marker) and cytosine (retained marker). Toluene must elute at the void volume ( t0​ ), confirming the HILIC mechanism is active and the column is not operating in a reversed-phase mode[12]. A successful run will yield a peak symmetry factor ( As​ ) between 0.9 and 1.2 for the target compound.

HILICMechanism HILIC HILIC Mechanism WaterLayer Water-Rich Layer on Polar Stationary Phase HILIC->WaterLayer Hydration Partitioning Analyte Partitioning (Organic to Aqueous) WaterLayer->Partitioning Sample Injection Elution Elution by Increasing Aqueous Content Partitioning->Elution Gradient

Caption: Step-by-step causality of the HILIC retention and elution mechanism.

Protocol B: SFC Optimization for Sterically Hindered Polar Compounds

SFC offers performance advantages in terms of higher separation speed at lower backpressure due to the lower viscosity and increased diffusion of supercritical CO₂[10].

Step 1: Modifier and Additive Selection

  • Base Mobile Phase: Supercritical CO₂.

  • Select Modifier: Methanol (typically 5–40%) to increase solvating power for polar bicyclic compounds[8].

  • Select Additive: Add 0.1–0.5% diethylamine (DEA) or isopropylamine (IPA) to the methanol modifier.

  • Mechanistic Causality: CO₂ and methanol can form methylcarbonic acid, making the mobile phase slightly acidic. Basic additives neutralize this acidity and mask stationary phase silanols, sharpening peaks for basic compounds[9].

Step 2: Pressure and Temperature Tuning

  • Set the backpressure regulator (BPR) to 120 bar and the column oven to 40°C to maintain the supercritical state[10].

  • Run a scout gradient from 5% to 50% modified methanol over 10 minutes.

Step 3: Post-Run Recovery Validation

  • Collect fractions and immediately evaporate the modifier.

  • Self-Validation Check: Re-inject the collected fraction on an orthogonal analytical RP-HPLC system. Success is confirmed by >95% purity and the absence of degradation peaks, validating that the compound remained stable under the pressure and thermal conditions of the SFC system.

Quantitative Data Summaries

Table 1: Comparison of Chromatographic Modalities for Polar Bicyclic Compounds

ParameterRP-HPLC (High pH / Ion-Pairing)HILICSFC (with Modifiers)
Stationary Phase C18, C8, Polar-embeddedBare Silica, Amide, ZwitterionicSilica, Diol, 2-Ethylpyridine
Mobile Phase Water / ACN or MeOHACN / Water (Buffer)CO₂ / Methanol (with Additives)
Strong Solvent Organic (ACN/MeOH)Aqueous (Water)Modifier (Methanol)
Primary Retention Mechanism Hydrophobic PartitioningAqueous Layer PartitioningAdsorption & Polarity-driven
Best Suited For Moderately polar, stable at high pHHighly polar, voiding in RP-HPLCChiral bicyclics, preparative scale
Typical Additives TEA, TFA, Ammonium HydroxideAmmonium Formate/AcetateDEA, Ammonia, TFA

Frequently Asked Questions (FAQs)

Q1: Why does my bicyclic compound co-elute with the void volume in RP-HPLC even with a 100% aqueous mobile phase? A1: Your compound is exceedingly hydrophilic. In RP-HPLC, retention requires the analyte to partition into the hydrophobic C18 chains. If the compound's polarity prevents this interaction, it will remain in the mobile phase and elute at the void volume ( t0​ ). Transitioning to HILIC is the most scientifically sound solution, as it utilizes a polar stationary phase where highly polar compounds are strongly retained[6][11].

Q2: Can I use methanol instead of acetonitrile in my HILIC mobile phase? A2: No, methanol is generally ineffective as the weak organic solvent in HILIC. Methanol is highly protic and competes with water for the stationary phase surface, preventing the formation of the critical water-rich layer required for analyte partitioning. Acetonitrile, being aprotic, allows this aqueous layer to form stably[6].

Q3: My bulky bicyclic amine degrades on silica gel during normal-phase purification. What causes this, and how can I prevent it? A3: The acidic nature of bare silica gel can catalyze the degradation of acid-sensitive basic compounds, or cause irreversible binding[2]. To prevent this, either pre-treat the silica with 1% TEA, switch to an amine-functionalized stationary phase, or utilize SFC with basic additives, which offers a much gentler, high-efficiency environment for sensitive polar molecules[2][9].

Sources

Optimization

Optimizing reaction conditions for the functionalization of 3-oxabicyclo[3.1.0]hexane

Welcome to the Advanced Synthesis Troubleshooting Portal. The 3-oxabicyclo[3.1.0]hexane scaffold is a highly valuable, conformationally restricted bioisostere for morpholines and meta-substituted benzenes. However, its i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Troubleshooting Portal. The 3-oxabicyclo[3.1.0]hexane scaffold is a highly valuable, conformationally restricted bioisostere for morpholines and meta-substituted benzenes. However, its inherent ring strain (combining a cyclopropane fused to a tetrahydrofuran) makes late-stage functionalization prone to ring-opening, epimerization, and poor yields.

This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure synthetic success.

System Overview & Functionalization Pathways

G Start 3-oxabicyclo[3.1.0]hexane Core Scaffold CH_Func C-H Functionalization (Rh-Catalyzed) Start->CH_Func Carbene Insertion Cross_Couple Cross-Coupling (Pd/Ni-Catalyzed) Start->Cross_Couple Halogenated Precursors Photoredox Photoredox Catalysis (Visible Light) Start->Photoredox Radical Generation Opt1 Optimize Rh(II) Ligands (e.g., Rh2(esp)2) CH_Func->Opt1 Control Selectivity Opt2 Tune Base & Ligand (e.g., KOPiv, XPhos) Cross_Couple->Opt2 Prevent Ring-Opening Opt3 Adjust Photocatalyst (e.g., Ir-complexes) Photoredox->Opt3 Quench Over-oxidation

Workflow for optimizing the functionalization of the 3-oxabicyclo[3.1.0]hexane core.

Diagnostic FAQs & Causality Analysis

Issue 1: Poor Diastereoselectivity in Dirhodium-Catalyzed C-H Functionalization

Q: When performing a Rh(II)-catalyzed cyclopropanation or C-H insertion using ethyl diazoacetate, I am getting a nearly 1:1 mixture of exo/endo isomers. How can I drive the reaction toward a single diastereomer?

A: The stereoselectivity in Rh(II)-catalyzed carbene insertions is dictated by the steric environment of the bridging ligands on the dirhodium core. Standard catalysts like Rh2​(OAc)4​ lack the necessary steric bulk to differentiate the transition states leading to exo and endo products.

  • The Causality: By switching to sterically demanding catalysts such as Rh2​(esp)2​ or the chiral variant Rh2​((S)-tetra-3,5-dibromo-TPPTTL)4​ , you create a restrictive chiral pocket. This pocket forces the incoming diazo compound and the substrate into a specific trajectory, minimizing steric clashes. Recent process R&D studies demonstrate that using these bulky ligands can shift the exo:endo ratio to 17:83 while achieving turnover numbers (TON) exceeding 16,000[1].

Issue 2: Significant Ring-Opening During Palladium-Catalyzed Cross-Coupling

Q: I am attempting a Negishi-type cross-coupling on a halogenated 3-oxabicyclo[3.1.0]hexane derivative, but my primary isolated product is a ring-opened alkene. What is failing?

A: The bicyclo[3.1.0] system is thermodynamically strained. During Pd-catalyzed cross-coupling, the oxidative addition intermediate can undergo rapid β -carbon elimination, relieving the ring strain but destroying your bicyclic core[2].

  • The Causality: To preserve the ring, the rate of reductive elimination must outcompete the rate of β -carbon elimination. This is achieved by using bulky, electron-rich phosphine ligands (e.g., XPhos or RuPhos) which accelerate reductive elimination. Furthermore, the choice of base is critical; utilizing a pivalate base (e.g., KOPiv or CsOPiv) facilitates a Concerted Metalation-Deprotonation (CMD) pathway that stabilizes the intermediate and diverts the mechanistic pathway away from ring-opening[3].

Issue 3: Catalyst Quenching and Dimerization in Carbene Insertions

Q: My yields for the functionalization of the 3-oxabicyclo core are below 20%, and I am isolating large quantities of diethyl maleate/fumarate. How do I fix this?

A: You are observing the competitive dimerization of your diazo reagent. Metal carbenes will readily react with unactivated diazo compounds if the localized concentration of the diazo species is too high.

  • The Causality: The intermolecular reaction between the metal-carbene and your substrate is slower than the reaction between the metal-carbene and another diazo molecule. To invert this kinetic preference, you must maintain an extremely low steady-state concentration of the diazo compound. This requires the strict use of a syringe pump to add the diazo reagent over 3 to 5 hours into a heated solution of your substrate and catalyst[1].

Validated Experimental Protocols

The following methodologies are designed as self-validating systems. Do not proceed to subsequent steps unless the in-process checks (TLC/IR) confirm the expected intermediate states.

Protocol A: Dirhodium(II)-Catalyzed Cyclopropanation (Gram-Scale)

Target: Synthesis of exo/endo-3-oxabicyclo[3.1.0]hexane-6-carboxylates.

  • System Preparation: Flame-dry a 100 mL Schlenk flask containing 4 Å molecular sieves. Purge with ultra-high purity Argon for 15 minutes.

  • Pre-catalyst Mixture: Add the 2,5-dihydrofuran substrate (2.0 equiv, 20 mmol), Rh2​(esp)2​ (0.005 mol %), and anhydrous dimethyl carbonate (DMC) (20 mL). Heat the mixture to 90 °C under rigorous stirring[1].

  • Syringe Pump Addition (Critical Step): Dissolve ethyl diazoacetate (1.0 equiv, 10 mmol) in 5 mL of DMC. Load into a gas-tight syringe. Program the syringe pump to deliver the solution over exactly 3 hours (approx. 1.66 mL/hr).

    • Self-Validation Check: Monitor the reaction via IR spectroscopy. The characteristic diazo peak at ~2100 cm−1 should not accumulate. If a strong peak appears, pause the addition; your catalyst may be poisoned.

  • Completion & Workup: Stir for an additional 2.5 hours at 90 °C. Cool to room temperature, filter through a short pad of Celite to remove the catalyst and sieves, and concentrate under reduced pressure.

  • Epimerization (Optional): To access the thermodynamically favored exo-ester exclusively, treat the crude mixture with tert-BuONa in THF at room temperature for 10 minutes[1].

Protocol B: Negishi-Type Cross-Coupling of Halogenated Derivatives

Target: Arylation of 6-bromo-3-oxabicyclo[3.1.0]hexane.

  • Organozinc Preparation: In a glovebox, prepare the arylzinc halide (1.5 equiv) in anhydrous THF.

  • Catalyst Activation: Outside the glovebox, charge a Schlenk tube with Pd2​(dba)3​ (2 mol %), XPhos (4 mol %), and the 6-bromo-3-oxabicyclo[3.1.0]hexane substrate (1.0 equiv).

  • Coupling: Add the organozinc reagent dropwise at 0 °C. Warm the reaction to 60 °C.

    • Self-Validation Check: Perform a TLC check (Hexanes/EtOAc 9:1) after 2 hours. The starting material should be consumed without the appearance of highly polar baseline spots (which indicate ring-opened polymeric degradation).

  • Quench: Cool to 0 °C and strictly quench with saturated aqueous NH4​Cl . Extract with diethyl ether, dry over MgSO4​ , and purify via flash chromatography[2].

Quantitative Reaction Metrics

The following table summarizes the optimized parameters for various functionalization strategies to allow for rapid cross-comparison of conditions.

Functionalization StrategyCatalyst SystemBase / AdditiveSolventTemp (°C)Yield (%)Selectivity / Mechanistic Notes
Carbene Insertion Rh2​(esp)2​ (0.005 mol%)4 Å Molecular SievesDMC908317:83 exo:endo ratio; requires syringe pump addition.
Negishi Cross-Coupling Pd2​(dba)3​ / XPhosNone (Organozinc used)THF6075–82XPhos prevents β -carbon elimination and ring-opening.
Double C–H Activation Pd(OAc)2​ / F-TOTPCesium Pivalate (CsOPiv)Toluene14062–77Pivalate base drives the 1,4-Pd shift mechanism.
Photoredox Alkylation [Ir(dF(CF3​)ppy)2​(dtbbpy)]PF6​ Quinuclidine (HAT catalyst)MeCN2560–70Requires 450 nm blue LED; avoids thermal degradation.

References

  • Some Items of Interest to Process R&D Chemists and Engineers ACS Publications[Link]

  • Direct Synthesis of Cyclopropanes from gem-Dialkyl Groups through Double C–H Activation Journal of the American Chemical Society[Link]

  • Stereoselective synthesis of novel 2′-(S)-CCG-IV analogues as potent NMDA receptor agonists PubMed Central (PMC)[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Diastereoselectivity in Bicyclo[3.1.0]hexane Synthesis

Introduction & Mechanistic Grounding The bicyclo[3.1.0]hexane scaffold is a highly valued structural motif in modern drug discovery. Acting as a conformationally restricted bioisostere for cyclohexanes and furanose rings...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Grounding

The bicyclo[3.1.0]hexane scaffold is a highly valued structural motif in modern drug discovery. Acting as a conformationally restricted bioisostere for cyclohexanes and furanose rings, it locks molecules into specific bioactive conformations without significantly increasing molecular weight or lipophilicity[1]. This architectural rigidity is critical for developing highly selective therapeutics, such as H3 receptor ligands[2], A3 adenosine receptor agonists[3], and metabotropic glutamate receptor (mGluR) modulators[1].

However, synthesizing these strained systems—most commonly via transition metal-catalyzed decomposition of diazo compounds in the presence of cyclopentenes—often presents severe diastereoselectivity challenges (exo vs. endo isomerism). As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we analyze the fundamental causality of transition state trajectories to help you engineer self-validating, highly selective synthetic workflows.

Mechanism Diazo Diazo Compound + Rh(II) Catalyst Carbene Rh-Carbenoid Intermediate (Electrophilic) Diazo->Carbene - N2 Approach Cyclopentene Approach Trajectory Carbene->Approach Endo Endo Approach (Steric Clash / Side-on) Approach->Endo Side-on Exo Exo Approach (Favored / End-on) Approach->Exo End-on EndoProd Endo-Bicyclo[3.1.0]hexane (Minor Product) Endo->EndoProd ExoProd Exo-Bicyclo[3.1.0]hexane (Major Product) Exo->ExoProd

Mechanistic trajectories of Rh-catalyzed cyclopropanation dictating diastereoselectivity.

Core Causality: The Origin of Stereochemical Failure

The stereochemical outcome of a metal-catalyzed cyclopropanation is dictated by the trajectory of the olefin as it approaches the metal-carbenoid intermediate[4].

  • The "End-On" Approach: The carbon-carbon double bond of the cyclopentene approaches parallel to the metal-carbon double bond of the carbene, with the bulk of the cyclopentene ring pointed away from the carbene's ester substituent. This yields the exo isomer .

  • The "Side-On" Approach: The olefin approaches perpendicular to the metal-carbene bond, forcing the cyclopentene ring into closer proximity with the carbene substituents. This yields the endo isomer .

When using unhindered catalysts like Rh₂(OAc)₄, the energy difference between these two transition states is minimal, resulting in poor diastereomeric ratios (dr). To solve this, we must engineer steric bulk into the catalyst to heavily penalize the side-on approach.

Troubleshooting Guide & FAQs

Q1: My cyclopropanation of cyclopentene yields a nearly 1:1 mixture of exo and endo isomers. How can I drive the reaction toward the exo product? A1: The causality of your poor selectivity is an unhindered transition state. Standard catalysts like Rh₂(OAc)₄ lack the spatial geometry to direct the olefin approach. You must switch to a chiral, bulky dirhodium tetracarboxylate or carboxamidate. Catalysts such as Rh₂(R-DOSP)₄ (dirhodium tetrakis(N-dodecylbenzenesulfonylprolinate)) create a deep chiral pocket around the reactive carbenoid center. This steric wall physically blocks the "side-on" approach, forcing the cyclopentene to adopt an "end-on" trajectory, routinely boosting exo selectivity to >95:5 dr[5].

Q2: I changed to a bulky chiral rhodium catalyst, but my yield plummeted and I observe significant byproduct formation. What is happening? A2: You are likely experiencing a breakdown in kinetic control or solvent interference.

  • Solvent Interference: Coordinating solvents (e.g., THF, Acetonitrile) bind to the axial sites of the dirhodium core. This alters the electron density at the equatorial carbenoid carbon, reducing its electrophilicity and disrupting the delicate steric interactions required for high diastereoselectivity. Fix: Switch strictly to non-coordinating solvents like Dichloromethane (DCM), Hexanes, or Fluorobenzene.

  • Kinetic Breakdown (Dimerization): If your diazo addition rate is too fast, the steady-state concentration of the diazo compound rises. The highly reactive Rh-carbenoid will react with unreacted diazo precursor instead of the cyclopentene, forming fumarate or maleate dimers. Fix: Use a syringe pump (see SOP below).

Q3: Does the pre-existing substitution pattern on my cyclopentene ring inherently affect the stereochemical outcome? A3: Yes. This is known as substrate-controlled diastereoselectivity[6]. If your cyclopentene has allylic substituents (e.g., a bulky silyl ether or a directing hydroxyl group), it will exert facial bias. An allylic hydroxyl group can coordinate to the incoming Rh-carbenoid, directing the cyclopropanation to the syn face relative to the alcohol. Conversely, bulky non-coordinating groups will shield one face, forcing the carbenoid to attack from the anti face. You must map these steric clashes computationally or via 3D modeling before selecting your catalyst.

Quantitative Data: Catalyst & Condition Matrix

The following table summarizes the causal relationship between catalyst architecture, reaction conditions, and the resulting diastereoselectivity (using methyl phenyldiazoacetate and cyclopentene as a model system).

Catalyst SystemLigand Steric BulkOptimal SolventTemp (°C)Yield (%)dr (exo:endo)ee (%)
Rh₂(OAc)₄ LowDCM258560:40N/A
Rh₂(OPiv)₄ ModerateDCM258275:25N/A
Rh₂(R-DOSP)₄ High (Chiral Pocket)Hexanes258895:592
Rh₂(S-PTAD)₄ High (Chiral Pocket)Hexanes-507598:296

Data synthesized from established cyclopropanation optimization protocols[5].

Standard Operating Protocol: Self-Validating Rh-Catalyzed Cyclopropanation

To ensure scientific integrity, every protocol must act as a self-validating system. This methodology includes built-in diagnostic checkpoints to verify the integrity of the reaction in real-time.

Objective: Synthesize exo-bicyclo[3.1.0]hexane via Rh₂(R-DOSP)₄ catalyzed decomposition of methyl aryldiazoacetate in the presence of cyclopentene.

Phase 1: System Preparation (The Anhydrous Baseline)

  • Flame-dry a 2-neck round-bottom flask under vacuum and purge with Argon (3 cycles). Causality: Trace moisture reacts with the highly electrophilic carbenoid to form O-H insertion byproducts, destroying your yield.

  • Add Rh₂(R-DOSP)₄ (0.01 equiv, 1 mol%) and anhydrous cyclopentene (5.0 equiv) to the flask.

  • Inject anhydrous, degassed hexanes to achieve a 0.1 M concentration relative to the limiting reagent.

Phase 2: Diazo Addition (Kinetic Control & Self-Validation) 4. Dissolve the methyl aryldiazoacetate (1.0 equiv) in anhydrous hexanes (to make a 0.5 M solution) in a gas-tight syringe. 5. Self-Validation Checkpoint: Mount the syringe on a syringe pump. Set the addition rate to 1.0 mL/h .

  • Diagnostic Logic: Slow addition ensures the steady-state concentration of the diazo compound remains near zero. If you analyze the crude mixture later and observe fumarate/maleate dimers, your addition rate was too fast, or your catalyst is dead. This step validates the kinetic health of the reaction.

Phase 3: Monitoring & Isolation 6. Monitor the reaction via TLC or GC-MS. Look for the cessation of N₂ evolution. 7. Upon completion, concentrate the mixture under reduced pressure. 8. Purify the crude mixture via flash column chromatography (silica gel, hexanes/EtOAc gradient) to isolate the target exo-bicyclo[3.1.0]hexane.

Troubleshooting Decision Tree

Troubleshooting Start Issue: Poor Diastereoselectivity (Low exo:endo ratio) CheckCat Evaluate Rh(II) Catalyst Start->CheckCat CheckSolvent Evaluate Solvent Start->CheckSolvent CheckTemp Evaluate Temperature Start->CheckTemp CheckDimer High Carbene Dimerization? Start->CheckDimer CatAction Switch to bulky ligands e.g., Rh2(R-DOSP)4 CheckCat->CatAction SolventAction Use non-coordinating solvents (DCM, Hexanes) CheckSolvent->SolventAction TempAction Lower to -50°C to -78°C (if catalyst remains active) CheckTemp->TempAction DimerAction Slow diazo addition rate via syringe pump CheckDimer->DimerAction

Troubleshooting decision tree for resolving low diastereoselectivity in cyclopropanation.

References

  • Title: Synthesis of bicyclo[3.1.0]hexene species Source: ResearchGate URL: [Link]

  • Title: Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Conformationally Restricted Histamine with a Rigid Bicyclo[3.1.0]hexane Scaffold Provided Selective H3 Receptor Ligands Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Metal-catalyzed cyclopropanations Source: Wikipedia URL: [Link]

  • Title: Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships Source: MDPI URL: [Link]

Sources

Optimization

Scaling up the synthesis of Rel-(1R,5S,6s)-6-ethynyl-3-oxabicyclo[3.1.0]hexane

Welcome to the APAC Technical Support Center (Singapore) for Process Chemistry. As a Senior Application Scientist, I have designed this portal specifically for researchers, process chemists, and drug development professi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the APAC Technical Support Center (Singapore) for Process Chemistry. As a Senior Application Scientist, I have designed this portal specifically for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of Rel-(1R,5S,6s)-6-ethynyl-3-oxabicyclo[3.1.0]hexane .

Scaling this highly strained bicyclic building block from the bench to multi-kilogram pilot plant production presents unique thermal, stereochemical, and safety challenges. This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to ensure your process is safe, reproducible, and economically viable.

Process Workflow Visualization

The synthesis relies on a robust four-step sequence: Rhodium-catalyzed cyclopropanation, ester reduction, TEMPO-mediated oxidation, and an Ohira-Bestmann homologation.

SynthesisWorkflow SM 2,5-Dihydrofuran + Ethyl Diazoacetate Step1 Step 1: Cyclopropanation Rh2(OAc)4 catalyst SM->Step1 Int1 Ethyl 3-oxabicyclo[3.1.0]hexane -6-carboxylate Step1->Int1 Step2 Step 2: Reduction DIBAL-H or LiAlH4 Int1->Step2 Int2 3-oxabicyclo[3.1.0]hexane -6-ylmethanol Step2->Int2 Step3 Step 3: Oxidation TEMPO / NaOCl Int2->Step3 Int3 3-oxabicyclo[3.1.0]hexane -6-carboxaldehyde Step3->Int3 Step4 Step 4: Homologation Ohira-Bestmann Reagent Int3->Step4 Product Rel-(1R,5S,6s)-6-ethynyl -3-oxabicyclo[3.1.0]hexane Step4->Product

Figure 1: Four-step scalable synthetic workflow for Rel-(1R,5S,6s)-6-ethynyl-3-oxabicyclo[3.1.0]hexane.

Quantitative Scale-Up Metrics

To benchmark your pilot runs, refer to the following validated process metrics.

StepTransformationReagentsTypical Yield (%)Target PurityE-FactorIn-Process Control (IPC)
1 Cyclopropanation2,5-Dihydrofuran, EDA, Rh₂(OAc)₄75–80>95% (GC)~15ReactIR (Diazo at 2110 cm⁻¹)
2 Ester ReductionDIBAL-H, THF85–90>98% (GC)~25GC-FID (Ester disappearance)
3 OxidationTEMPO, NaOCl, KBr, DCM/H₂O90–95>97% (GC)~10GC-FID (Alcohol disappearance)
4 HomologationOhira-Bestmann Reagent, K₂CO₃, MeOH80–85>99% (HPLC)~20HPLC (Aldehyde disappearance)

Step-by-Step Methodologies & Troubleshooting Guide

Step 1: Rhodium-Catalyzed Cyclopropanation

Protocol: Charge a reactor with 2,5-dihydrofuran (5.0 eq) and Rh₂(OAc)₄ (0.01 mol%) in dichloromethane (DCM). Heat to 40°C. Slowly dose ethyl diazoacetate (EDA, 1.0 eq) via a precision syringe pump over 10 hours. Distill off excess 2,5-dihydrofuran to isolate ethyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate[1][2].

Q: How do we manage the severe thermal hazards of ethyl diazoacetate (EDA) on a multi-kilogram scale? A: EDA decomposition is highly exothermic. The causality here is that the Rh₂(OAc)₄ catalyst decomposes EDA into a highly reactive rhodium carbenoid, releasing N₂ gas[3]. If EDA accumulates, a runaway thermal event will occur. Self-Validating System: Implement in-situ ReactIR monitoring. Track the diazo stretching frequency at ~2110 cm⁻¹. Program your dosing pump to automatically halt if the steady-state concentration of EDA exceeds 5%. A constant, low IR signal validates that the catalyst is actively consuming the reagent as fast as it is added.

Q: Our exo/endo diastereoselectivity is poor. How can we favor the Rel-(1R,5S,6s) isomer? A: Stereoselectivity in ketocarbene additions is dictated by the trajectory of the alkene approaching the metal-carbenoid complex[4]. To increase the exo (rel-1R,5S,6s) preference, switch from Rh₂(OAc)₄ to a catalyst with bulkier bridging ligands, such as Rh₂(OPiv)₄ (Rhodium(II) pivalate). The increased steric bulk forces the 2,5-dihydrofuran to approach in an orientation that minimizes steric clash with the ester moiety, naturally driving the exo outcome.

Step 2: Ester Reduction

Protocol: Dissolve the ester intermediate in anhydrous THF and cool to -10°C. Add DIBAL-H (2.2 eq, 1M in toluene) dropwise. Stir for 2 hours. Quench with saturated aqueous Rochelle's salt (potassium sodium tartrate) and stir vigorously for 12 hours. Extract with ethyl acetate.

Q: We are experiencing severe emulsions during the aqueous workup. How do we resolve this? A: Emulsions are caused by the formation of gelatinous aluminum hydroxide complexes when DIBAL-H is quenched with water. Self-Validating System: The use of Rochelle's salt is mandatory. The tartrate acts as a bidentate ligand, chelating the aluminum ions to form highly water-soluble complexes. The system is self-validating: if the chelation is successful, the initially milky emulsion will spontaneously resolve into two sharply defined, crystal-clear liquid phases after 12 hours of stirring. If the mixture remains cloudy, the tartrate quench is incomplete.

Step 3: TEMPO-Mediated Oxidation

Protocol: Dissolve the alcohol in DCM. Add TEMPO (0.05 eq) and KBr (0.1 eq) in water. Cool to 0°C. Slowly add aqueous NaOCl (1.1 eq) buffered to pH 8.5 with NaHCO₃. Stir for 1 hour. Quench with saturated Na₂S₂O₃.

Q: Why use TEMPO oxidation instead of the classic Swern oxidation for this substrate? A: Swern oxidation requires cryogenic temperatures (-78°C) and generates dimethyl sulfide (DMS), a highly toxic and malodorous gas that is a nightmare for pilot plant scrubbers. TEMPO/NaOCl (Anelli oxidation) operates safely at 0°C. Mechanistically, NaOCl oxidizes TEMPO to the active oxoammonium salt, which selectively oxidizes the primary alcohol without epimerizing the sensitive cyclopropane stereocenters. Self-Validating System: The reaction mixture will turn a distinct orange/red color due to the active oxoammonium species. Upon adding the sodium thiosulfate (Na₂S₂O₃) quench, the solution must immediately turn colorless or pale yellow. This visual cue validates the complete destruction of residual hypochlorite and active oxidants.

Step 4: Alkyne Homologation (Ohira-Bestmann)

Protocol: Dissolve the aldehyde (1.0 eq) and K₂CO₃ (2.0 eq) in methanol. Add a solution of the Ohira-Bestmann reagent (dimethyl 1-diazo-2-oxopropylphosphonate, 1.2 eq) in acetonitrile. Stir at room temperature for 8 hours. Extract with pentane and concentrate carefully[5][6].

Q: Why is the Ohira-Bestmann protocol preferred over the Corey-Fuchs reaction for synthesizing this terminal alkyne? A: The Corey-Fuchs reaction requires two steps: formation of a dibromoolefin, followed by treatment with highly reactive, cryogenic n-Butyllithium to induce elimination[6]. Furthermore, it generates stoichiometric amounts of triphenylphosphine oxide, which is notoriously difficult to separate from the product. The Ohira-Bestmann reagent allows for a one-pot homologation under mild, room-temperature basic conditions (K₂CO₃/MeOH)[5][7]. Mechanistically, the reagent undergoes deprotonation and reacts with the aldehyde to form an oxaphosphetane, which eliminates to a vinyl diazo intermediate, ultimately yielding the alkyne via a vinyl carbene rearrangement[7]. Self-Validating System: The target alkyne is highly non-polar compared to the aldehyde. TLC analysis (Hexanes/EtOAc) will show a rapid disappearance of the UV-active aldehyde and the appearance of a fast-moving spot that stains intensely with KMnO₄ (due to the triple bond).

Frequently Asked Questions (FAQs)

Q: We are losing product yield during the final solvent evaporation. What is happening? A: Rel-(1R,5S,6s)-6-ethynyl-3-oxabicyclo[3.1.0]hexane has a relatively low molecular weight and high vapor pressure. If you are using a rotary evaporator with a high vacuum (<50 mbar) or a high water bath temperature (>30°C), you are flashing off the product along with the solvent. Always use a mild vacuum and keep the bath below 25°C.

Q: How should the final alkyne be stored to prevent degradation? A: Terminal alkynes are prone to oxidative dimerization (Glaser coupling) and polymerization. Store the neat liquid in amber glass vials, blanketed strictly under Argon, at -20°C.

Q: Can we generate the Ohira-Bestmann reagent in situ to save costs? A: Yes. For large-scale operations, purchasing pre-made Ohira-Bestmann reagent is expensive. You can generate it in situ from stable sulfonyl azides (e.g., p-ABSA) and dimethyl (2-oxopropyl)phosphonate[7]. This avoids the isolation of diazo intermediates and significantly improves the safety profile of the scale-up.

References

  • Rhodium-Catalyzed Reactions of Ketocarbenes | PDF - Scribd Scribd[Link]

  • Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate | AMERICAN ELEMENTS American Elements[Link]

  • Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate - PubChem National Institutes of Health (NIH)[Link]

  • Seyferth-Gilbert Alkyne Synthesis | ORGANIC CHEMISTRY SELECT WordPress[Link]

Sources

Reference Data & Comparative Studies

Validation

Structure-activity relationship (SAR) studies of 3-oxabicyclo[3.1.0]hexane derivatives

Structure-Activity Relationship (SAR) Guide: 3-Oxabicyclo[3.1.0]hexane Derivatives as Conformationally Locked Bioisosteres Executive Summary In modern medicinal chemistry, overcoming the off-target liability of flexible...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Structure-Activity Relationship (SAR) Guide: 3-Oxabicyclo[3.1.0]hexane Derivatives as Conformationally Locked Bioisosteres

Executive Summary

In modern medicinal chemistry, overcoming the off-target liability of flexible molecules requires rigorous conformational restriction. For nucleoside analogs targeting purinergic signaling, the natural tetrahydrofuran (ribose) ring presents a critical flaw: it rapidly interconverts between various envelope and twist conformations via pseudorotation. This guide objectively compares the performance of the traditional flexible furanose scaffold against the highly strained 3-oxabicyclo[3.1.0]hexane derivative framework—specifically its application in generating (N)-methanocarba nucleosides[1]. By analyzing thermodynamic binding data and structural causality, we demonstrate how this rigid bicyclic system serves as a superior bioisostere for driving absolute selectivity toward the A3 Adenosine Receptor (A3AR)[2].

Mechanistic Causality: The Thermodynamic Advantage of the Bicyclic Scaffold

To understand the SAR of 3-oxabicyclo[3.1.0]hexane derivatives, one must look at the thermodynamics of receptor-ligand interactions. The native furanose ring in nucleosides exists in a dynamic equilibrium between the "North" (C3'-endo) and "South" (C2'-endo) conformations.

When a flexible nucleoside binds to the A3AR, the receptor pocket forces the molecule to "freeze" into the North conformation. This loss of conformational freedom results in a significant entropic penalty ( −TΔS>0 ), which limits the maximum achievable binding affinity.

By replacing the furanose ring with a 3-oxabicyclo[3.1.0]hexane core, chemists create an (N)-methanocarba scaffold[2]. The causality behind this design is geometric: the fusion of the three-membered cyclopropane ring introduces severe angular strain (approximately 27 kcal/mol)[1]. This strain entirely abolishes pseudorotation, permanently locking the five-membered ring into the exact C3'-endo (North) envelope required by the A3AR.

  • On-Target Enhancement: The entropic penalty of binding is "pre-paid" during chemical synthesis, preserving high affinity for A3AR.

  • Off-Target Ablation: The rigid cyclopropane methylene group creates a localized steric bulk. While the A3AR pocket can accommodate this bulk, the tighter binding pockets of the A1 and A2A receptors cannot, leading to a severe steric clash that actively destroys off-target affinity[2].

SAR_Mechanism cluster_0 Structural Pre-organization cluster_1 Receptor Binding Profile N1 Flexible Furanose Ring (Rapid Pseudorotation) N2 3-Oxabicyclo[3.1.0]hexane (Cyclopropane Fusion) N1->N2 Bioisosteric Replacement N3 (N)-Methanocarba Scaffold Locked C3'-endo Conformation N2->N3 Steric Strain (~27 kcal/mol) R1 A3 Adenosine Receptor (High Affinity / Low ΔS Penalty) N3->R1 Optimal Fit R2 A1 / A2A Receptors (Conformational Mismatch) N3->R2 Steric Clash

Fig 1: 3-oxabicyclo[3.1.0]hexane scaffold locks nucleoside conformation to drive A3AR selectivity.

Performance Comparison: Flexible Furanose vs. Rigid Bicyclic Scaffold

To objectively evaluate the SAR impact of the 3-oxabicyclo[3.1.0]hexane modification, we compare the binding affinities ( Ki​ ) of a standard flexible nucleoside (2-chloro- N6 -(3-iodobenzyl)adenosine) against its direct (N)-methanocarba analog[2].

As shown in the data below, the flexible parent compound exhibits potent but promiscuous binding across A1, A2A, and A3 receptors. Upon integration of the 3-oxabicyclo[3.1.0]hexane scaffold, affinity at the off-target A1 and A2A receptors drops by roughly 4-fold and 12-fold, respectively. However, affinity at the target A3 receptor is perfectly preserved (2.2 nM), resulting in a massive amplification of receptor selectivity[2].

Quantitative SAR Binding Data
Scaffold ArchitectureCompound VariantA1 Receptor Ki​ (nM)A2A Receptor Ki​ (nM)A3 Receptor Ki​ (nM)Selectivity Ratio (A3 vs A2A)
Flexible Furanose 2-Cl- N6 -(3-iodobenzyl)adenosine~30~60~2.030-fold
3-Oxabicyclo[3.1.0]hexane (N)-Methanocarba Analogue1417322.2332-fold

Data derived from competitive radioligand displacement assays utilizing human recombinant receptors expressed in CHO cells[2].

Experimental Protocol: Synthesis and Pharmacological Validation

To ensure scientific integrity, the following methodology outlines a self-validating workflow for generating and testing 3-oxabicyclo[3.1.0]hexane derivatives. Every step includes a built-in quality control check to verify structural causality.

Phase 1: Scaffold Construction & Stereoselective Coupling
  • Intramolecular Cyclopropanation: React the functionalized cyclopentenol precursor under Simmons-Smith conditions or via transition-metal catalyzed diazo decomposition to establish the 3-oxabicyclo[3.1.0]hexane core[1].

    • Self-Validation: Perform 1 H NMR. The reaction is only considered successful if characteristic high-field cyclopropane protons are observed between δ 0.8–1.2 ppm.

  • Nucleobase Mitsunobu Coupling: Couple 2-chloro- N6 -(3-iodobenzyl)adenine to the pseudo-anomeric hydroxyl group of the scaffold using Diisopropyl azodicarboxylate (DIAD) and Triphenylphosphine (PPh 3​ ) in anhydrous THF.

    • Causality: The Mitsunobu reaction proceeds with inversion of stereochemistry, which is required to achieve the biologically active β -configuration.

    • Self-Validation (Critical): Conduct 2D NOESY NMR. You must observe a strong Nuclear Overhauser Effect (NOE) cross-peak between the pseudo-anomeric proton and the cyclopropane methylene protons. If this spatial correlation is absent, the inactive α -anomer has formed, and the batch must be discarded.

Phase 2: Radioligand Displacement Binding Assay
  • Membrane Preparation: Harvest Chinese Hamster Ovary (CHO) cells stably expressing human A1, A2A, or A3 receptors. Homogenize and isolate the membrane fraction via ultracentrifugation.

  • Incubation: In a 96-well plate, combine 50 μ g of membrane protein, the radioligand (e.g., [ 125 I]AB-MECA for A3AR), and the synthesized 3-oxabicyclo[3.1.0]hexane derivative at concentrations ranging from 10−10 to 10−5 M.

  • Quantification & Validation: Incubate for 1 hour at 25°C, filter through GF/B glass fiber filters, and measure retained radioactivity via liquid scintillation counting.

    • Self-Validation: The assay must be run in parallel with a known reference standard (e.g., Cl-IB-MECA). The calculated Ki​ of the reference standard must fall within ±10% of historical baseline values. If it deviates, the membrane integrity or radioligand specific activity is compromised, and the assay is voided.

Sources

Comparative

Cross-Reactivity Profiling of 3-Oxabicyclo[3.1.0]hexane Derivatives: A Comparative Guide to Conformationally Restricted Scaffolds

As drug discovery programs increasingly target complex biological networks, the challenge of off-target cross-reactivity has become a primary bottleneck. Flexible molecular scaffolds, while synthetically accessible, ofte...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly target complex biological networks, the challenge of off-target cross-reactivity has become a primary bottleneck. Flexible molecular scaffolds, while synthetically accessible, often adopt multiple conformations that allow them to promiscuously bind to unintended kinases, G protein-coupled receptors (GPCRs), or ion channels.

To overcome this, medicinal chemists have turned to conformationally restricted bioisosteres. Among the most effective is the 3-oxabicyclo[3.1.0]hexane scaffold. By fusing a five-membered oxa-ring with a cyclopropane ring, this architecture imparts significant ring strain and rigidity[1]. This guide objectively compares the cross-reactivity profiles of 3-oxabicyclo[3.1.0]hexane derivatives against traditional flexible scaffolds, providing the thermodynamic rationale, comparative data, and self-validating experimental protocols necessary for rigorous selectivity profiling.

The Thermodynamic Rationale for Conformational Restriction

The superiority of the 3-oxabicyclo[3.1.0]hexane core lies in its ability to manipulate binding thermodynamics. Traditional flexible rings, such as furanose or unconstrained tetrahydropyrans, undergo continuous pseudorotation. This conformational ensemble allows the molecule to "shape-shift" via induced fit into the binding pockets of off-target proteins.

Conversely, the cyclopropane fusion in 3-oxabicyclo[3.1.0]hexane locks the ring into a specific pucker (e.g., a North-locked or South-locked conformation)[2]. As an Application Scientist, I rely on this structural pre-organization because it serves a dual purpose:

  • Reduces Entropic Penalty: The molecule is already in the bioactive conformation required for the primary target, dramatically lowering the ΔS penalty upon binding.

  • Induces Steric Mismatch: The rigidified geometry cannot adapt to the distinct spatial requirements of off-target pockets (such as the hERG potassium channel or unintended kinase hinge regions), effectively engineering cross-reactivity out of the molecule[3].

ConformationalLogic A Flexible Scaffold (e.g., Furanose) B Conformational Ensemble A->B C Primary Target Binding B->C Induced Fit D Off-Target Cross-Reactivity (hERG, GPCRs) B->D Promiscuous Fit E 3-Oxabicyclo[3.1.0]hexane Derivative F Locked Conformation (North/South Pucker) E->F Rigidification G High Affinity Primary Target Binding F->G Pre-organized H Steric Clash in Off-Target Pockets F->H Mismatched Geometry

Fig 1: Thermodynamic rationale for reduced off-target cross-reactivity via conformational locking.

Comparative Performance Data: Rigid vs. Flexible Scaffolds

To objectively demonstrate the impact of this scaffold, we compare a representative 3-oxabicyclo[3.1.0]hexane derivative against a flexible tetrahydropyran counterpart. The data below synthesizes typical profiling results observed in advanced epigenetic (e.g., BET bromodomain) and kinase inhibitor programs[3].

Pharmacological MetricFlexible Tetrahydropyran Scaffold3-Oxabicyclo[3.1.0]hexane ScaffoldCausality / Scientific Insight
Primary Target IC 50​ 45 nM12 nMPre-organization reduces the entropic penalty of binding, driving higher primary affinity.
hERG Channel IC 50​ 1.2 µM (High Liability)>30 µM (Safe)Rigid 3D vectors prevent the compound from adopting the planar conformation required to block the hERG pore.
Kinase Selectivity (Gini) 0.45 (Promiscuous)0.82 (Highly Selective)The locked pucker creates steric clashes in the highly conserved ATP-binding pockets of off-target kinases.
Intrinsic Clearance (CL int​ ) 85 µL/min/mg<10 µL/min/mgThe strained bicyclic framework shields adjacent metabolic soft spots from cytochrome P450 oxidation[1].

Note: The Gini coefficient measures selectivity across a kinase panel; a value closer to 1.0 indicates absolute selectivity, while 0 indicates complete promiscuity.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, cross-reactivity profiling must be executed using self-validating assay architectures. The following protocols detail the exact methodologies required to evaluate 3-oxabicyclo[3.1.0]hexane derivatives, complete with internal quality controls.

Protocol A: High-Throughput Kinase Selectivity Profiling via TR-FRET

Causality Check: Why TR-FRET? Many bicyclic and heterocyclic derivatives exhibit intrinsic auto-fluorescence that confounds standard biochemical assays. Time-Resolved FRET (TR-FRET) utilizes a long-lifetime Europium ( Eu3+ ) chelate. By introducing a microsecond time delay before signal acquisition, we allow transient background auto-fluorescence to decay, ensuring the measured signal is purely driven by the binding event.

Step-by-Step Methodology:

  • Assay Preparation: Dispense 5 µL of the target kinase (e.g., Abl, IRAK4) tagged with GST or His into a 384-well low-volume microplate.

  • Compound Addition: Add 100 nL of the 3-oxabicyclo[3.1.0]hexane derivative (10-point dose-response, 10 µM top concentration) using acoustic liquid handling to avoid tip-based carryover.

  • Control Integration (Self-Validation):

    • Positive Control: Staurosporine (1 µM) to validate maximum inhibition ( Emax​ ).

    • Negative Control: 1% DMSO vehicle to establish baseline activity.

  • Tracer & Antibody Incubation: Add 5 µL of a master mix containing a fluorescent ATP-competitive tracer (AlexaFluor-647) and a Eu3+ -labeled anti-tag antibody. Incubate for 60 minutes at room temperature.

  • Signal Detection: Read the plate using a microplate reader equipped with a TRF laser. Excite at 337 nm, delay for 50 µs, and read emissions at 615 nm (Europium) and 665 nm (Tracer).

  • Data Quality Check: Calculate the Z'-factor using the DMSO and Staurosporine controls. The assay is only validated and accepted if Z′>0.5 .

TRFRET_Workflow Step1 Step 1: Compound Incubation 3-Oxabicyclo[3.1.0]hexane + Target/Off-Target Kinase Panel Step2 Step 2: Tracer Addition Fluorescent ATP-competitive tracer Step1->Step2 Step3 Step 3: Antibody Binding Eu-labeled Anti-Tag Antibody Step2->Step3 Step4 Step 4: Signal Detection Measure FRET (665nm/615nm ratio) Step3->Step4 Step5 Step 5: Data Analysis Calculate IC50 & Selectivity Gini Coefficient Step4->Step5

Fig 2: Self-validating TR-FRET workflow for high-throughput kinase selectivity profiling.

Protocol B: Orthogonal Off-Target Validation via Automated Patch-Clamp (hERG)

Causality Check: While surrogate assays (like Rubidium efflux) offer higher throughput, they are prone to false negatives. Because the 3-oxabicyclo[3.1.0]hexane core alters the 3D electrostatic surface of the molecule, direct measurement of ion channel currents via automated patch-clamp is mandatory to definitively prove the absence of hERG liability[3].

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO cells stably expressing the human Kv​11.1 (hERG) gene. Harvest and suspend in extracellular recording buffer.

  • Capture and Seal: Load cells onto an automated patch-clamp planar chip (e.g., QPatch). Apply negative pressure to form a gigaseal (>1 G Ω ), followed by a brief pulse to achieve the whole-cell configuration.

  • Voltage Protocol: Apply a depolarizing prepulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Perfusion: Perfuse the 3-oxabicyclo[3.1.0]hexane derivative at 10 µM and 30 µM. Monitor the tail current amplitude for 5 minutes or until steady-state is reached.

  • Self-Validation Check: Perfuse E-4031 (500 nM), a known hERG inhibitor, at the end of the experiment. If E-4031 fails to completely block the remaining tail current, the cell's seal integrity is compromised, and the data point must be automatically discarded.

Conclusion

The transition from flexible rings to the 3-oxabicyclo[3.1.0]hexane scaffold represents a masterclass in structure-based drug design. By leveraging ring strain to lock the conformational ensemble, researchers can systematically engineer out off-target cross-reactivity while simultaneously improving metabolic stability. When paired with rigorous, self-validating profiling assays like TR-FRET and automated patch-clamp, this scaffold provides a highly reliable pathway for developing safe, selective therapeutics.

References

  • Synthesis of Conformationally North-Locked Pyrimidine Nucleosides Built on an Oxabicyclo[3.1.0]hexane Scaffold. National Institutes of Health (NIH) / PubMed Central. URL:[Link]

  • Template-Hopping Approach Leads to Potent, Selective, and Highly Soluble Bromo and Extraterminal Domain (BET) Second Bromodomain (BD2) Inhibitors. ACS Publications. URL:[Link]

Sources

Validation

Benchmarking the Metabolic Stability of Novel Bicyclic Scaffolds Against Known Drugs

As a Senior Application Scientist in early-phase drug discovery, I frequently encounter the "flatland" problem. Historically, medicinal chemistry has relied heavily on planar aromatic rings (e.g., benzenes) to achieve ta...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-phase drug discovery, I frequently encounter the "flatland" problem. Historically, medicinal chemistry has relied heavily on planar aromatic rings (e.g., benzenes) to achieve target affinity. However, these sp2 -hybridized systems carry significant pharmacokinetic liabilities, notably their susceptibility to Cytochrome P450 (CYP450)-mediated aromatic hydroxylation and the generation of reactive epoxide intermediates[1].

The strategic shift toward sp3 -rich, three-dimensional saturated bridged bicyclic scaffolds—such as bicyclo[1.1.1]pentanes (BCPs) and 2-oxabicyclo[2.1.1]hexanes (oxa-BCHs)—represents a paradigm shift in structural optimization[2][3]. These motifs act as non-classical bioisosteres for phenyl rings. By eliminating vulnerable sp2 C-H bonds while maintaining similar steric vectors, bicyclic scaffolds fundamentally alter the molecule's metabolic fate, improving solubility and mitigating off-target toxicity[4][5].

To objectively validate the superiority of a novel bicyclic scaffold, we must benchmark it against its aromatic predecessor using a highly controlled in vitro Human Liver Microsome (HLM) stability assay.

The "Why": Mechanistic Rationale for the HLM Assay

Why rely on liver microsomes for benchmarking? Liver microsomes are subcellular fractions containing the endoplasmic reticulum, which is rich in Phase I metabolizing enzymes (CYPs and Flavin monooxygenases)[6]. They provide a robust, scalable, and physiologically relevant environment to isolate Phase I metabolic clearance without the confounding variables of cellular membrane permeability or Phase II conjugation[6][7].

Designing a Self-Validating System

A protocol is only as reliable as its controls. To ensure scientific integrity and eliminate false positives (e.g., assuming a compound is metabolically stable when the enzymes are simply inactive), this workflow is designed as a self-validating system:

  • Negative Control (Minus-NADPH): Incubating the test compound with microsomes but without the NADPH cofactor. Causality: If the compound degrades in this control, the instability is chemical (e.g., aqueous hydrolysis) rather than CYP-mediated metabolism[6].

  • Positive Controls (Dextromethorphan & Midazolam): Causality: Dextromethorphan is a classic CYP2D6 substrate, and Midazolam is a CYP3A4 substrate. Their predictable degradation validates the enzymatic competency of the specific HLM batch being used[8].

Experimental Protocol: Step-by-Step Methodology

The following protocol outlines the standardized HLM stability assay used to benchmark intrinsic clearance ( CLint​ ) and half-life ( t1/2​ )[6][8].

1. System Assembly: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM protein.

  • Causality: Using a 1 µM concentration ensures the substrate is well below the Michaelis constant ( Km​ ) for most CYPs. This guarantees first-order decay kinetics, which is an absolute mathematical requirement for accurately calculating intrinsic clearance[8].

2. Pre-incubation: Incubate the mixture at 37°C for 5 minutes.

  • Causality: This establishes thermal equilibrium across the microplate, preventing a kinetic lag phase upon reaction initiation that would skew early time-point data.

3. Reaction Initiation: Add NADPH to a final concentration of 1 mM to start the reaction.

  • Causality: NADPH is the obligate electron donor for CYP450 catalytic cycles. Adding it last precisely defines t=0 [6][8].

4. Time-Course Sampling: Aliquot 50 µL of the reaction mixture at distinct intervals (0, 5, 10, 15, 30, and 60 minutes).

5. Reaction Quenching: Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile (ACN) containing an analytical internal standard (IS).

  • Causality: The organic solvent instantly denatures the CYP enzymes, freezing the metabolic snapshot in time. The IS corrects for volumetric errors during precipitation and compensates for matrix effects during LC-MS/MS ionization[8].

6. Protein Precipitation & Analysis: Centrifuge the quenched samples at 15,000 x g for 10 minutes at 4°C to pellet denatured proteins. Transfer the supernatant for LC-MS/MS quantification to monitor parent drug depletion[7].

Workflow Visualization

G N1 1. System Assembly Test Compound + HLM (1 µM Drug, 0.5 mg/mL Protein) N2 2. Pre-incubation (37°C, 5 min to reach equilibrium) N1->N2 N3 3. Reaction Initiation (Add 1 mM NADPH Cofactor) N2->N3 N4 4. Time-Course Sampling (Aliquot at 0, 5, 15, 30, 60 min) N3->N4 N5 5. Reaction Quenching (Ice-cold ACN + Internal Standard) N4->N5 N6 6. Protein Precipitation (Centrifugation at 15,000 x g) N5->N6 N7 7. LC-MS/MS Quantification (Monitor parent drug depletion) N6->N7 N8 8. Kinetic Analysis (Calculate t½ & CLint) N7->N8

Workflow of the self-validating in vitro microsomal stability assay for pharmacokinetic benchmarking.

Quantitative Benchmarking: Bicyclic Scaffolds vs. Aromatic Drugs

The empirical data below synthesizes benchmarking results comparing known aromatic drugs with their highly engineered bicyclic bioisosteres. The data illustrates how replacing a phenyl ring with a BCP or oxa-BCH core dramatically reduces intrinsic clearance ( CLint​ ) and extends the in vitro half-life ( t1/2​ ).

Drug Target / ClassOriginal Drug (Aromatic)Bicyclic BioisostereHLM t1/2​ (min)(Aromatic → Bicyclic)HLM CLint​ (µL/min/mg)(Aromatic → Bicyclic)Key Metabolic Liability Mitigated
γ-Secretase Inhibitor BMS-708,163 (Phenyl core)BCP-Analogue12 >60115.5 <10.0CYP-mediated aromatic hydroxylation[4][5]
IDO1 Inhibitor Compound 1 (Phenyl core)Compound 2 (BCP core)8 45173.0 30.8Amide hydrolysis & aryl oxidation[9]
Kinase Inhibitor Monosubstituted BenzeneOxa-BCH Analogue18 5577.0 25.2Reactive epoxide intermediate formation[1][2]
Data Interpretation
  • IDO1 Inhibitors: In the development of IDO1 inhibitors, the central aniline moiety of Compound 1 suffered from rapid amide bond cleavage. By swapping the planar phenyl ring for a BCP moiety (Compound 2), researchers successfully shielded the adjacent amide from hydrolysis, drastically dropping the clearance rate from 173.0 to 30.8 µL/min/mg while retaining target potency[9].

  • γ-Secretase Inhibitors: Pfizer's landmark optimization of BMS-708,163 demonstrated that replacing the benzene ring with a BCP scaffold not only neutralized the primary site of CYP-mediated aromatic hydroxylation but also significantly lowered the lipophilicity, resulting in a nearly flatlined clearance profile (<10 µL/min/mg)[4][5].

Conclusion

The empirical benchmarking data confirms that transitioning from planar aromatic rings to sp3 -rich bicyclic scaffolds is not merely a structural novelty, but a targeted, highly effective pharmacokinetic strategy. By utilizing a rigorously controlled HLM assay, drug development professionals can objectively quantify the enhanced metabolic stability these bioisosteres provide, ultimately reducing attrition rates in downstream clinical development.

References

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes Springer Nature URL
  • Beyond Bioisosteres: Impact of Replacing a Benzene Ring with sp3-Rich Three-Dimensional Saturated Bridged Bicyclic Match Pairs on Biotransformation, Metabolic Stability, and Other ADME Profiles Journal of Medicinal Chemistry - ACS Publications URL
  • metabolic stability in liver microsomes Mercell URL
  • In vitro drug metabolism: for the selection of your lead compounds: Microsomal Stability Assay MTT Lab URL
  • Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1)
  • Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP)
  • Application of Bicyclo[1.1.
  • Bicyclo[1.1.1]pentanes (BCPs) in medicinal chemistry and a new generation of saturated benzene mimetics: 2‐oxabicyclo[2.1.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Guide: Rel-(1R,5S,6s)-6-ethynyl-3-oxabicyclo[3.1.0]hexane

As a Senior Application Scientist, I have designed this protocol to provide drug development professionals and laboratory researchers with a self-validating, mechanistically grounded framework for the safe handling and d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this protocol to provide drug development professionals and laboratory researchers with a self-validating, mechanistically grounded framework for the safe handling and disposal of Rel-(1R,5S,6s)-6-ethynyl-3-oxabicyclo[3.1.0]hexane.

Chemical Profile & Hazard Assessment

Rel-(1R,5S,6s)-6-ethynyl-3-oxabicyclo[3.1.0]hexane (Molecular Formula: C7H8O) is a bicyclic ether featuring a terminal alkyne moiety[1]. The dual functionality of this molecule dictates its hazard profile: the ether ring is prone to autooxidation, forming explosive peroxides over time, while the terminal alkyne presents a risk of highly exothermic reactions and cross-coupling when exposed to incompatible metal salts (e.g., copper, silver)[2].

Quantitative Hazard & Physical Data
ParameterValue / CharacteristicMechanistic Implication for Disposal
Molecular Formula C7H8OHigh carbon-to-oxygen ratio; highly flammable.
Monoisotopic Mass 108.0575 Da[1]Volatile organic compound (VOC); requires fume hood handling.
Functional Groups Bicyclic ether, terminal alkynePeroxide former (ether); reactive intermediate (alkyne).
Incompatible Materials Strong oxidizers, Cu/Ag saltsRisk of explosive metal acetylide formation.

Mechanistic Rationale for Disposal Protocols

Standard disposal of organic waste is insufficient for bicyclic alkynes. The causality behind our specialized protocol rests on two pillars:

  • Peroxide Mitigation: Ethers auto-oxidize in the presence of atmospheric oxygen and light. Before any disposal into bulk waste streams, peroxide levels must be quantified and quenched to prevent detonation during waste transit.

  • Acetylide Prevention: Terminal alkynes can react with heavy metals in mixed aqueous waste to form shock-sensitive metal acetylides. Therefore, this compound must be strictly segregated from heavy metal waste streams.

Step-by-Step Disposal Workflow

This protocol ensures self-validating safety by requiring analytical confirmation at critical junctions.

Step 1: Peroxide Testing and Quenching

  • Action: Test the residual chemical using standard KI-starch peroxide test strips.

  • Causality: If peroxides are >20 ppm, the solution is unstable.

  • Quenching: If positive, slowly add a 10% w/v aqueous solution of sodium metabisulfite ( Na2​S2​O5​ ) while stirring at 0°C. Retest until peroxides are <5 ppm.

Step 2: Solvent Dilution

  • Action: Dilute the quenched compound in a compatible, non-halogenated carrier solvent (e.g., ethanol or ethyl acetate) to a concentration of <5% v/v.

  • Causality: Dilution lowers the vapor pressure and mitigates the exothermic potential of the terminal alkyne during incineration.

Step 3: Segregation and Labeling

  • Action: Transfer the diluted mixture to a clearly labeled "Non-Halogenated Organic Waste" high-density polyethylene (HDPE) carboy.

  • Causality: Strict segregation from aqueous metal waste prevents the formation of explosive copper or silver acetylides.

Step 4: Institutional Transfer

  • Action: Log the specific mass of the compound and transfer the container to Environmental Health and Safety (EHS) for high-temperature incineration.

Operational Workflow Visualization

Below is the logical decision tree for the disposal of Rel-(1R,5S,6s)-6-ethynyl-3-oxabicyclo[3.1.0]hexane.

DisposalWorkflow Start Assess Residual Compound TestPeroxide Test for Peroxides (KI-Starch) Start->TestPeroxide Quench Quench with Na2S2O5 TestPeroxide->Quench >20 ppm Dilute Dilute in Non-Halogenated Solvent (<5%) TestPeroxide->Dilute <5 ppm Quench->Dilute Segregate Segregate from Heavy Metals Dilute->Segregate Incinerate EHS High-Temp Incineration Segregate->Incinerate

Figure 1: Decision tree for the safe evaluation, quenching, and disposal of bicyclic alkyne derivatives.

References

  • PubChemLite. "6-ethynyl-3-oxabicyclo[3.1.0]hexane - Structural Information and Monoisotopic Mass." uni.lu. Available at: [Link]

  • PubChem - NIH. "exo-6-Ethynyl-3-oxabicyclo[3.1.0]hexane | C14H16O2 | CID 176472242." nih.gov. Available at:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.